molecular formula C6H14ClNO3 B7721345 Deoxyfuconojirimycin hydrochloride

Deoxyfuconojirimycin hydrochloride

Cat. No.: B7721345
M. Wt: 183.63 g/mol
InChI Key: SHSBWMUIVLOMIL-NQZVPSPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxyfuconojirimycin hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO3 and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H/t3-,4+,5+,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSBWMUIVLOMIL-NQZVPSPJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(CN1)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210174-73-5
Record name (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Deoxyfuconojirimycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Deoxyfuconojirimycin hydrochloride, a potent and specific inhibitor of α-L-fucosidase. The synthesis of this iminosugar is a significant endeavor in medicinal chemistry due to its therapeutic potential. This document outlines a well-established synthetic route, detailing the necessary experimental protocols and presenting key quantitative data.

Overview of the Synthetic Strategy

The synthesis of Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is a stereochemically controlled process. A prominent and efficient method commences from the readily available chiral starting material, D-lyxonolactone. This multi-step synthesis involves the strategic use of protecting groups, reduction, and the introduction of a nitrogen-containing functional group to form the characteristic piperidine (B6355638) ring of the iminosugar. The final step involves the formation of the hydrochloride salt to enhance the compound's stability and solubility.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway D_lyxonolactone D-lyxonolactone Intermediate_1 2,3-O-Isopropylidene-D-lyxono-1,4-lactone D_lyxonolactone->Intermediate_1 Isopropylidene protection Intermediate_2 2,3-O-Isopropylidene-L-lyxitol Intermediate_1->Intermediate_2 Reduction Intermediate_3 5-azido-5-deoxy-2,3-O-isopropylidene-L-lyxitol Intermediate_2->Intermediate_3 Azidation Intermediate_4 5-amino-5-deoxy-2,3-O-isopropylidene-L-lyxitol Intermediate_3->Intermediate_4 Reduction of azide (B81097) Deoxyfuconojirimycin Deoxyfuconojirimycin Intermediate_4->Deoxyfuconojirimycin Cyclization Final_Product Deoxyfuconojirimycin Hydrochloride Deoxyfuconojirimycin->Final_Product HCl treatment

Caption: Synthetic pathway of this compound from D-lyxonolactone.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Protection of D-lyxonolactone

The initial step involves the protection of the diol group of D-lyxonolactone using an isopropylidene group to prevent unwanted side reactions in subsequent steps.

  • Reaction: D-lyxonolactone is reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.

  • Experimental Protocol:

    • Suspend D-lyxonolactone in anhydrous acetone.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Reduction of the Lactone

The protected lactone is then reduced to the corresponding diol.

  • Reaction: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone is reduced using a suitable reducing agent like sodium borohydride (B1222165) to yield 2,3-O-Isopropylidene-L-lyxitol.

  • Experimental Protocol:

    • Dissolve the protected lactone in a suitable solvent (e.g., ethanol).

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction by the addition of acetic acid.

    • Remove the solvent under reduced pressure and co-evaporate with methanol (B129727) to remove borate (B1201080) esters.

    • The residue can be purified by chromatography.

Step 3: Introduction of the Azide Group

The hydroxyl group at the C-5 position is converted to an azide, which will serve as the precursor to the ring nitrogen. This is typically a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution.

  • Reaction: The primary hydroxyl group of 2,3-O-Isopropylidene-L-lyxitol is first tosylated and then displaced by an azide ion to give 5-azido-5-deoxy-2,3-O-isopropylidene-L-lyxitol.

  • Experimental Protocol:

    • Tosylation: Dissolve the diol in pyridine (B92270) and cool to 0°C. Add p-toluenesulfonyl chloride and stir at low temperature. Allow the reaction to proceed until the starting material is consumed.

    • Work-up by pouring the reaction mixture into ice water and extracting with an organic solvent.

    • Azidation: Dissolve the purified tosylate in a polar aprotic solvent like DMF. Add sodium azide and heat the mixture (e.g., at 80-100°C) until the reaction is complete.

    • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

    • Purify the crude azide by column chromatography.

Step 4: Reduction of the Azide and Cyclization

The azide group is reduced to an amine, which then undergoes intramolecular cyclization to form the piperidine ring of Deoxyfuconojirimycin.

  • Reaction: The azide is reduced to an amine, typically by catalytic hydrogenation, which then cyclizes in situ to form the iminosugar.

  • Experimental Protocol:

    • Dissolve the azide in a suitable solvent such as methanol or ethanol (B145695).

    • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 5: Deprotection

The isopropylidene protecting group is removed to yield the free iminosugar.

  • Reaction: The protected iminosugar is treated with an acid to hydrolyze the acetal (B89532) and give Deoxyfuconojirimycin.

  • Experimental Protocol:

    • Dissolve the protected iminosugar in an aqueous acidic solution (e.g., 1 M HCl or aqueous acetic acid).

    • Stir the solution at room temperature or with gentle heating until deprotection is complete.

    • Neutralize the reaction mixture with a base (e.g., an ion-exchange resin or by careful addition of a basic solution).

    • Remove the solvent under reduced pressure to obtain the crude product.

Step 6: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt.

  • Reaction: Deoxyfuconojirimycin is treated with hydrochloric acid to form the corresponding salt.

  • Experimental Protocol:

    • Dissolve the purified Deoxyfuconojirimycin in a minimal amount of a suitable solvent like methanol or ethanol.

    • Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or isopropanol).

    • The hydrochloride salt will typically precipitate from the solution.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Quantitative Data

The following table summarizes typical yields and key characterization data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

StepProductTypical Yield (%)Molecular FormulaMolecular Weight ( g/mol )
1. Isopropylidene Protection2,3-O-Isopropylidene-D-lyxono-1,4-lactone85-95C₈H₁₂O₅188.18
2. Lactone Reduction2,3-O-Isopropylidene-L-lyxitol90-98C₈H₁₆O₅192.21
3. Tosylation and Azidation5-azido-5-deoxy-2,3-O-isopropylidene-L-lyxitol70-85 (two steps)C₈H₁₅N₃O₄217.22
4. Azide Reduction and CyclizationProtected Deoxyfuconojirimycin80-90C₉H₁₇NO₃187.24
5. DeprotectionDeoxyfuconojirimycin>95C₆H₁₃NO₃147.17
6. Hydrochloride Salt FormationThis compound>95C₆H₁₄ClNO₃183.63

Characterization Data

The structure and purity of this compound and its intermediates are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR (in D₂O): The proton NMR spectrum will show characteristic signals for the protons on the piperidine ring and the methyl group. The chemical shifts and coupling constants are crucial for confirming the stereochemistry.

  • ¹³C NMR (in D₂O): The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the Deoxyfuconojirimycin core.

Assignment ¹H NMR (ppm, approximate) ¹³C NMR (ppm, approximate)
H-13.0 - 3.255 - 57
H-23.5 - 3.768 - 70
H-33.8 - 4.070 - 72
H-43.6 - 3.865 - 67
H-52.8 - 3.050 - 52
CH₃1.2 - 1.415 - 17

Note: Chemical shifts can vary depending on the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound.

  • Electrospray Ionization (ESI-MS): In positive ion mode, this compound will typically show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (C₆H₁₃NO₃), which is approximately 148.09.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a single synthetic step, such as the reduction of the azide.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve azide in solvent Add_Catalyst Add Pd/C catalyst Dissolve->Add_Catalyst Hydrogenate Hydrogenate under H₂ atmosphere Add_Catalyst->Hydrogenate Monitor Monitor by TLC Hydrogenate->Monitor Filter Filter through Celite Monitor->Filter Reaction complete Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by chromatography (if necessary) Concentrate->Purify

Caption: General experimental workflow for a synthetic step.

Deoxyfuconojirimycin Hydrochloride: A Technical Guide to a Potent Competitive α-L-Fucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin hydrochloride (DFJ HCl) is a potent and specific competitive inhibitor of α-L-fucosidase, a key glycosidase involved in the catabolism of fucose-containing glycoconjugates. This technical guide provides an in-depth overview of the mechanism of action of DFJ HCl, its inhibitory kinetics, and its potential impact on cellular signaling pathways. Detailed experimental protocols for assessing its inhibitory activity are also presented, alongside a comprehensive summary of its quantitative inhibitory data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of glycosidases and the development of therapeutic agents targeting α-L-fucosidase.

Introduction

α-L-fucosidase (EC 3.2.1.51) is a lysosomal exoglycosidase that catalyzes the hydrolysis of terminal α-L-fucosyl residues from a variety of glycoconjugates, including glycoproteins and glycolipids. The functional importance of this enzyme is underscored by the severe neurovisceral storage disease, fucosidosis, which results from its genetic deficiency. More recently, alterations in α-L-fucosidase activity have been implicated in various pathological conditions, including cancer, inflammation, and cellular senescence.

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol), and its hydrochloride salt, is a powerful iminosugar inhibitor of α-L-fucosidase.[1][2] Its structural resemblance to the natural substrate, L-fucose, allows it to bind with high affinity to the active site of the enzyme, effectively blocking its catalytic activity. This potent inhibitory action makes DFJ HCl a critical tool for studying the biological roles of α-L-fucosidase and a promising candidate for therapeutic development.

Mechanism of Action

This compound acts as a specific and competitive inhibitor of α-L-fucosidase.[1][2] The inhibitory mechanism is rooted in its structural analogy to the fucosyl cation-like transition state that occurs during the enzymatic hydrolysis of fucosides. The protonated piperidine (B6355638) ring of DFJ HCl is thought to form a strong ion-pair with a carboxylate group within the active site of the enzyme, mimicking the charge distribution of the transition state.[1][2] This high-affinity interaction effectively sequesters the enzyme, preventing it from binding to and hydrolyzing its natural substrates.

dot

cluster_0 α-L-Fucosidase Active Site Enzyme α-L-Fucosidase (with Carboxylate Group) Product De-fucosylated Glycoconjugate + L-Fucose Enzyme->Product Hydrolysis Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inhibited_Complex Substrate Fucosylated Glycoconjugate Substrate->Enzyme Binding Inhibitor Deoxyfuconojirimycin HCl (Protonated) Inhibitor->Enzyme Competitive Binding cluster_workflow α-L-Fucosidase Inhibition Assay Workflow A Reagent Preparation (Enzyme, Inhibitor, Substrate) B Assay Plate Setup (Test, Control, Blank wells) A->B C Pre-incubation (Enzyme + Inhibitor) B->C D Reaction Initiation (Add Substrate) C->D E Incubation (37°C) D->E F Reaction Termination (Add Stop Reagent - for colorimetric) E->F Colorimetric G Data Acquisition (Absorbance/Fluorescence Reading) E->G Fluorometric F->G H Data Analysis (Calculate % Inhibition, IC50) G->H cluster_pathway Proposed Impact of DFJ HCl on Notch Signaling POFUT1 POFUT1 (O-fucosyltransferase) Notch_fucosylated Fucosylated Notch Receptor POFUT1->Notch_fucosylated Adds Fucose Notch_unfucosylated Unfucosylated Notch Receptor Notch_unfucosylated->POFUT1 Ligand Notch Ligand (Delta/Jagged) Notch_fucosylated->Ligand Binding alpha_L_Fucosidase α-L-Fucosidase Notch_fucosylated->alpha_L_Fucosidase Potential Substrate Signaling Downstream Notch Signaling Ligand->Signaling Activation alpha_L_Fucosidase->Notch_unfucosylated Removes Fucose DFJ_HCl Deoxyfuconojirimycin HCl DFJ_HCl->alpha_L_Fucosidase Inhibition

References

Deoxyfuconojirimycin Hydrochloride: A Technical Guide to its Biochemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is a potent, specific, and competitive inhibitor of the lysosomal enzyme α-L-fucosidase.[1][2] As an iminosugar, it mimics the transition state of the fucose substrate, leading to high-affinity binding in the enzyme's active site.[1][2] This inhibitory activity forms the basis of its investigation as a pharmacological chaperone for the treatment of fucosidosis, a rare and severe lysosomal storage disorder caused by the genetic deficiency of α-L-fucosidase.[3] This technical guide provides a comprehensive overview of the biochemical properties of DFJ-HCl, its mechanism of action, and the experimental methodologies used for its characterization.

Introduction

Fucosidosis is an autosomal recessive lysosomal storage disease resulting from mutations in the FUCA1 gene, which encodes for the α-L-fucosidase enzyme.[3] This enzymatic deficiency leads to the accumulation of fucose-containing glycoproteins and glycolipids within lysosomes, causing cellular dysfunction, neuroinflammation, and progressive neurodegeneration.[3] Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol), in its hydrochloride salt form, is an iminosugar analogue of L-fucose that has emerged as a promising therapeutic candidate for fucosidosis.[1][2] Its primary mechanism of therapeutic interest lies in its potential to act as a pharmacological chaperone, stabilizing misfolded mutant forms of α-L-fucosidase, thereby facilitating their correct trafficking to the lysosome and increasing residual enzyme activity.

Physicochemical and Biochemical Properties

This compound is a water-soluble, small molecule with a piperidine (B6355638) core structure. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Synonyms 1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride[2]
Molecular Formula C₆H₁₃NO₃ · HCl[2]
Molecular Weight 183.63 g/mol [2]
CAS Number 210174-73-5[2]
Table 2: Enzyme Inhibition Data for Deoxyfuconojirimycin
ParameterEnzymeValueCommentsSource
Ki Human Liver α-L-fucosidase1 x 10⁻⁸ M (10 nM)Competitive inhibitor[1][4]
IC50 α-L-fucosidaseNot explicitly reported in reviewed literatureThe IC50 value is dependent on substrate concentration.[5]

Mechanism of Action

Competitive Inhibition of α-L-Fucosidase

DFJ-HCl acts as a specific and competitive inhibitor of α-L-fucosidase.[1][2] Its piperidine ring, protonated at physiological pH, mimics the positively charged oxocarbenium ion-like transition state that is formed during the enzymatic hydrolysis of the glycosidic bond of fucose-containing substrates. This structural mimicry allows DFJ-HCl to bind with high affinity to the active site of the enzyme. The inhibition is pH-dependent, suggesting the formation of an ion-pair between the protonated iminosugar and a carboxylate group within the enzyme's active site is crucial for binding.[1][2]

cluster_0 Enzyme Active Site E α-L-Fucosidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Fucosylated Substrate (S) ES->E - S P Products (P) ES->P k_cat P->E + E I DFJ-HCl (I)

Caption: Competitive inhibition of α-L-fucosidase by DFJ-HCl.

Pharmacological Chaperone Activity in Fucosidosis

In fucosidosis, many mutations in the FUCA1 gene lead to the synthesis of misfolded, but potentially catalytically active, α-L-fucosidase proteins. These misfolded enzymes are recognized by the quality control machinery in the endoplasmic reticulum (ER) and targeted for degradation. Pharmacological chaperones, like DFJ-HCl, are small molecules that can bind to these misfolded enzymes in the ER. This binding stabilizes the protein, promoting its correct folding and subsequent trafficking through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, the higher concentration of the natural substrate can displace the chaperone, allowing the rescued enzyme to perform its function. While direct experimental evidence for DFJ-HCl's chaperone activity on mutant FUCA1 is still emerging, this mechanism is well-established for other iminosugars in similar lysosomal storage diseases.[6][7]

cluster_0 Endoplasmic Reticulum (ER) cluster_1 Golgi Apparatus cluster_2 Lysosome Misfolded_FUCA1 Misfolded Mutant FUCA1 Stabilized_FUCA1 Stabilized FUCA1 Misfolded_FUCA1->Stabilized_FUCA1 + DFJ-HCl Degradation ER-Associated Degradation Misfolded_FUCA1->Degradation Default Pathway DFJ DFJ-HCl Trafficking Trafficking & Maturation Stabilized_FUCA1->Trafficking Active_FUCA1 Active FUCA1 Trafficking->Active_FUCA1 Breakdown Substrate Breakdown Active_FUCA1->Breakdown + Substrate Substrate Fucosylated Substrates

Caption: Pharmacological chaperone mechanism of DFJ-HCl in fucosidosis.

Cellular Signaling Pathways in Fucosidosis

The deficiency of α-L-fucosidase in fucosidosis leads to the accumulation of fucosylated glycoconjugates within lysosomes. This primary storage triggers a cascade of downstream pathological events, including lysosomal dysfunction, neuroinflammation mediated by activated microglia, and ultimately, neuronal apoptosis.

FUCA1_mutation FUCA1 Gene Mutation Fucosidase_deficiency α-L-Fucosidase Deficiency FUCA1_mutation->Fucosidase_deficiency Substrate_accumulation Accumulation of Fucosylated Glycoconjugates in Lysosomes Fucosidase_deficiency->Substrate_accumulation Lysosomal_dysfunction Lysosomal Dysfunction Substrate_accumulation->Lysosomal_dysfunction Microglial_activation Microglial Activation Lysosomal_dysfunction->Microglial_activation Neuroinflammation Neuroinflammation Microglial_activation->Neuroinflammation Neuronal_apoptosis Neuronal Apoptosis Neuroinflammation->Neuronal_apoptosis Neurodegeneration Neurodegeneration Neuronal_apoptosis->Neurodegeneration

Caption: Pathological cascade in fucosidosis.

Experimental Protocols

α-L-Fucosidase Activity Assay

This protocol is based on the use of a fluorogenic substrate, 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF), which upon cleavage by α-L-fucosidase, releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

Materials:

  • 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) substrate solution

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Reaction buffer (e.g., 0.2 M sodium citrate, pH 4.5)

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • 96-well black microplate

  • Fluorometer (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare serial dilutions of the enzyme source in reaction buffer.

  • Add a defined volume of each enzyme dilution to the wells of the microplate.

  • Initiate the reaction by adding the 4-MUF substrate solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the released 4-MU using a fluorometer.

  • Calculate enzyme activity based on a standard curve of 4-MU.

Determination of Ki for Competitive Inhibition

The inhibition constant (Ki) can be determined by measuring the enzyme activity at various substrate and inhibitor concentrations and analyzing the data using a Dixon plot or by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.

Procedure:

  • Perform the α-L-fucosidase activity assay as described above.

  • Use a range of fixed concentrations of DFJ-HCl.

  • For each inhibitor concentration, vary the concentration of the 4-MUF substrate.

  • Measure the initial reaction velocities (v₀) for each condition.

  • Analyze the data:

    • Dixon Plot: Plot 1/v₀ versus inhibitor concentration ([I]) for at least two different substrate concentrations. The intersection of the lines gives -Ki.

    • Michaelis-Menten Analysis: Fit the data to the competitive inhibition equation: v₀ = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S])

Prepare_Reagents Prepare Enzyme, Substrate, and DFJ-HCl solutions Assay_Setup Set up reactions with varying [Substrate] and [DFJ-HCl] Prepare_Reagents->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Measure_Velocity Measure initial reaction velocities (v₀) Incubation->Measure_Velocity Data_Analysis Data Analysis Measure_Velocity->Data_Analysis Dixon_Plot Dixon Plot (1/v₀ vs [I]) Data_Analysis->Dixon_Plot MM_Analysis Michaelis-Menten Analysis Data_Analysis->MM_Analysis Determine_Ki Determine Ki Dixon_Plot->Determine_Ki MM_Analysis->Determine_Ki

Caption: Workflow for determining the Ki of DFJ-HCl.

Conclusion

This compound is a well-characterized, potent inhibitor of α-L-fucosidase with significant potential as a pharmacological chaperone for the treatment of fucosidosis. Its ability to competitively inhibit the enzyme and the strong theoretical and comparative basis for its chaperone activity make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals working to advance therapies for this devastating lysosomal storage disorder.

References

Deoxyfuconojirimycin Hydrochloride: An In-depth Technical Guide to its Enzyme Kinetics and Inhibition Constant (Ki)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin (DFJ), a potent iminosugar inhibitor, and its hydrochloride salt have garnered significant attention within the scientific community for their highly specific and potent inhibition of α-L-fucosidase. This technical guide provides a comprehensive overview of the enzyme kinetics of Deoxyfuconojirimycin hydrochloride, its mechanism of action, and detailed protocols for the determination of its inhibition constant (Ki). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in therapeutic areas where α-L-fucosidase activity is a key target.

Mechanism of Action: Competitive Inhibition

This compound is a potent and specific competitive inhibitor of α-L-fucosidase.[1][2] Its inhibitory activity stems from its structural resemblance to the natural substrate, L-fucose. The protonated piperidine (B6355638) ring of DFJ mimics the positively charged oxocarbenium ion-like transition state that is formed during the enzymatic hydrolysis of the glycosidic bond.[3] This high-affinity binding to the active site of the enzyme effectively blocks the access of the natural substrate, thereby competitively inhibiting the enzymatic reaction.

The inhibition by these amino sugars is pH-dependent, strongly suggesting that the mechanism of action involves the formation of an ion-pair between the protonated inhibitor and a carboxylate group within the active site of the α-L-fucosidase enzyme.[1][2]

G cluster_enzyme α-L-Fucosidase Active Site cluster_molecules Molecules Enzyme Enzyme Product Product (L-fucose + Aglycone) Enzyme->Product Catalysis InhibitedComplex Enzyme-Inhibitor Complex (Inactive) Enzyme->InhibitedComplex ActiveSite Active Site (Carboxylate Group) Substrate Substrate (α-L-fucoside) Substrate->Enzyme Binds to Active Site DFJ Deoxyfuconojirimycin HCl (Protonated Inhibitor) DFJ->Enzyme Competitively Binds to Active Site DFJ->InhibitedComplex

Caption: Mechanism of competitive inhibition of α-L-fucosidase by Deoxyfuconojirimycin HCl.

Quantitative Data: Inhibition Constants (Ki)

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki). For a competitive inhibitor, the Ki value represents the concentration of the inhibitor required to reduce the enzyme's activity by half in the presence of a substrate concentration equal to the enzyme's Michaelis constant (Km). A lower Ki value indicates a more potent inhibitor.

InhibitorEnzyme SourceKi ValueReference
DeoxyfuconojirimycinHuman Liver α-L-fucosidase1 x 10⁻⁸ M[1][2]
Deoxyfuconojirimycin AnalogHuman Liver α-L-fucosidase5 x 10⁻⁸ M[1]

Experimental Protocol: Determination of Ki for this compound

The following protocol outlines a detailed methodology for determining the Ki value of this compound against α-L-fucosidase using a fluorometric assay.

Materials and Reagents
  • Enzyme: Purified α-L-fucosidase (e.g., from human liver or a recombinant source)

  • Substrate: 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)[4][5][6]

  • Inhibitor: this compound

  • Assay Buffer: 0.1 M sodium citrate (B86180) buffer, pH 5.5, containing 0.2% BSA[4]

  • Stop Solution: 1 M sodium carbonate, pH 10.4[4]

  • Instrumentation: Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)[5][6]

  • Other: 96-well black microplates, standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Data Collection cluster_analysis Data Analysis A Prepare serial dilutions of Deoxyfuconojirimycin HCl E Add varying concentrations of DFJ HCl and 4-MUF A->E B Prepare serial dilutions of 4-MUF substrate B->E C Prepare α-L-fucosidase solution F Initiate reaction by adding α-L-fucosidase C->F D Dispense assay buffer to 96-well plate D->E E->F G Incubate at 37°C F->G H Stop reaction with Sodium Carbonate solution G->H I Measure fluorescence (Ex: 360 nm, Em: 450 nm) H->I J Calculate reaction velocities I->J K Plot Michaelis-Menten curves for each inhibitor concentration J->K L Determine Km and Vmax for each curve K->L M Calculate Ki using the Cheng-Prusoff equation or non-linear regression L->M

Caption: Experimental workflow for the determination of the Ki value of Deoxyfuconojirimycin HCl.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer. Perform a series of dilutions to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of 4-MUF in a suitable solvent (e.g., DMF) and then dilute it in the assay buffer to create a range of substrate concentrations.[5][6]

    • Dilute the α-L-fucosidase enzyme in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well black microplate, set up reactions containing the assay buffer, varying concentrations of the 4-MUF substrate, and varying concentrations of the this compound inhibitor.

    • Include control wells with no inhibitor for each substrate concentration to determine the uninhibited enzyme activity.

    • Also include blank wells with no enzyme to measure background fluorescence.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding the α-L-fucosidase solution to all wells except the blanks.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the sodium carbonate stop solution.[4]

    • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[5][6]

Data Analysis and Ki Calculation
  • Calculate Reaction Velocities: Convert the fluorescence readings to the concentration of the product (4-MU) using a standard curve. Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration.

  • Michaelis-Menten Kinetics: Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration. Fit the data to the Michaelis-Menten equation using non-linear regression to determine the apparent Km (Kₘ,ₐₚₚ) and Vmax (Vₘₐₓ) for each inhibitor concentration.

  • Ki Determination: For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [S]/Kₘ)

    Where:

    • IC₅₀ is the concentration of the inhibitor that produces 50% inhibition at a given substrate concentration.

    • [S] is the concentration of the substrate.

    • Kₘ is the Michaelis constant of the substrate for the enzyme.

    Alternatively, and more accurately, the Ki can be determined by global non-linear regression analysis of the full set of substrate-velocity curves in the presence of different inhibitor concentrations.

Conclusion

This compound is a highly potent and specific competitive inhibitor of α-L-fucosidase, with a well-defined mechanism of action. Its low nanomolar Ki value underscores its potential as a valuable tool for studying the biological roles of α-L-fucosidase and as a lead compound for the development of therapeutic agents. The detailed experimental protocol provided in this guide offers a robust framework for the accurate determination of its enzyme kinetic parameters, facilitating further research and development in this field.

References

Structural Blueprint for Potent α-L-Fucosidase Inhibition by Deoxyfuconojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Deoxyfuconojirimycin (DFJ), a potent and specific competitive inhibitor of α-L-fucosidase, serves as a critical scaffold for the development of therapeutics targeting pathologies associated with aberrant fucosylation, such as cancer and lysosomal storage diseases. This guide provides a comprehensive analysis of the structural determinants governing the inhibitory activity of DFJ and its derivatives against α-L-fucosidase. We present a detailed examination of structure-activity relationships, supported by quantitative inhibition data, and provide explicit experimental protocols for the evaluation of α-L-fucosidase inhibitors. Furthermore, we visualize key concepts, including the mechanism of inhibition and relevant signaling pathways, to facilitate a deeper understanding of the molecular interactions and cellular consequences of α-L-fucosidase inhibition.

Introduction to α-L-Fucosidase and Deoxyfuconojirimycin

α-L-fucosidases are glycoside hydrolases that catalyze the removal of terminal α-L-fucosyl residues from a variety of glycoconjugates.[1] The aberrant expression and activity of these enzymes have been implicated in various physiological and pathological processes, including cancer progression and fucosidosis, a rare lysosomal storage disorder.[1] Consequently, the development of potent and selective α-L-fucosidase inhibitors is of significant therapeutic interest.

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is a powerful and specific competitive inhibitor of human liver α-L-fucosidase, with a reported inhibition constant (Ki) in the nanomolar range.[1][2] Its iminosugar structure mimics the fucosyl cation-like transition state of the enzymatic reaction, leading to tight binding within the active site. This document explores the essential structural features of DFJ and its analogs that are critical for this potent inhibition.

Core Structural Requirements for Inhibition

The inhibitory potency of deoxyfuconojirimycin and its analogs is exquisitely sensitive to their stereochemistry. The fundamental structural requirement for effective inhibition of α-L-fucosidase lies in the precise arrangement of hydroxyl groups on the piperidine (B6355638) ring.

Key Structural Features:

  • Piperidine Ring Hydroxylation: The minimum structural prerequisite for α-L-fucosidase inhibition is the correct configuration of the hydroxyl groups at carbon atoms 2, 3, and 4 of the piperidine ring.[1] This specific stereochemistry is crucial for mimicking the natural substrate, L-fucose.

  • Protonated Piperidine Nitrogen: The pH dependence of inhibition strongly indicates that the piperidine nitrogen exists in a protonated state at physiological pH. This positively charged ammonium (B1175870) ion is thought to form a critical ion-pair interaction with a negatively charged carboxylate group within the enzyme's active site.[1]

  • Substitutions at C1 and C5: While the core hydroxyl configuration is paramount, modifications at other positions on the piperidine ring can modulate inhibitory activity. Substituents at both the C1 and C5 positions can alter the potency of the inhibitor but do not abrogate its inhibitory function.[1] This tolerance for substitution provides a valuable avenue for the design of more potent and selective analogs.

Quantitative Analysis of Structure-Activity Relationships

The following table summarizes the inhibitory activities of deoxyfuconojirimycin and several of its key analogs against α-L-fucosidase. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

CompoundModificationEnzyme SourceIC50 (µM)KiInhibition TypeReference
Deoxyfuconojirimycin (DFJ) -Human Liver-1 x 10⁻² µMCompetitive[1][2]
Deoxymannojirimycin Epimer at C2 and C4Human Liver-Potent InhibitorCompetitive[1]
N-(2-fluorophenyl)-2β-DFJ acetamide N-phenylacetamide at C1Human Lysosome0.0079-Active-site directedNot specified in search results

Note: IC50 and Ki values can vary depending on the enzyme source and assay conditions.

Experimental Protocols

α-L-Fucosidase Activity Assay

This protocol describes a colorimetric assay for measuring α-L-fucosidase activity using the chromogenic substrate p-nitrophenyl-α-L-fucopyranoside (pNFP).[3][4][5]

Materials:

  • α-L-Fucosidase enzyme

  • p-Nitrophenyl-α-L-fucopyranoside (pNFP) solution (e.g., 1 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)[5]

  • Stop Solution (e.g., 0.5 M or 1 M Sodium Carbonate)[5]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm[4][5]

Procedure:

  • Enzyme Preparation: Prepare a working solution of α-L-fucosidase in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Reaction Setup: To each well of a 96-well microplate, add the following in order:

    • Assay Buffer

    • Inhibitor solution (or vehicle for control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.[5]

  • Initiate Reaction: Add the pNFP substrate solution to each well to start the reaction. The final reaction volume is typically 200-500 µL.[5]

  • Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 5-20 minutes).[4][5]

  • Stop Reaction: Add the stop solution to each well to terminate the reaction. The addition of a basic solution like sodium carbonate will deprotonate the liberated p-nitrophenol, resulting in a yellow color.[5]

  • Measure Absorbance: Read the absorbance of each well at 400-405 nm using a microplate reader.[4][5]

  • Data Analysis: The amount of p-nitrophenol produced is proportional to the enzyme activity. A standard curve of p-nitrophenol can be used to quantify the product concentration.

Determination of Inhibition Constant (Ki) for a Competitive Inhibitor

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor, Ki can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Perform Enzyme Assays: Following the protocol in section 4.1, perform a series of enzyme activity assays with varying concentrations of the substrate (pNFP) in the absence and presence of several fixed concentrations of the inhibitor.

  • Generate Michaelis-Menten Plots: For each inhibitor concentration, plot the initial reaction velocity (v) against the substrate concentration ([S]).

  • Create a Lineweaver-Burk Plot: To determine the kinetic parameters, it is often convenient to use a double reciprocal plot (Lineweaver-Burk plot). Plot 1/v against 1/[S] for each inhibitor concentration. This should yield a series of straight lines that intersect on the y-axis, which is characteristic of competitive inhibition.

  • Dixon Plot for Ki Determination: A Dixon plot is a graphical method to determine Ki. Plot 1/v against the inhibitor concentration ([I]) at several fixed substrate concentrations. The lines should intersect at a point where the x-coordinate is equal to -Ki.[6]

  • Non-linear Regression Analysis: Alternatively, and more accurately, the data can be fitted to the Michaelis-Menten equation for competitive inhibition using non-linear regression software. This will directly provide the values for Vmax, Km, and Ki.

Visualizing the Molecular Landscape

Mechanism of Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition of α-L-fucosidase by Deoxyfuconojirimycin.

G cluster_0 Enzyme Active Site E α-L-Fucosidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (α-L-Fucoside) I Inhibitor (I) (Deoxyfuconojirimycin) ES->E P Products (P) ES->P k_cat G start Start assay α-L-Fucosidase Activity Assay start->assay inhibitor Add Test Compound (e.g., DFJ analog) assay->inhibitor control Vehicle Control assay->control measure Measure Enzyme Activity (Absorbance at 405 nm) inhibitor->measure control->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition ic50 Determine IC50 calc_inhibition->ic50 kinetic Kinetic Analysis (Vary [S] and [I]) ic50->kinetic ki Determine Ki and Inhibition Type kinetic->ki sar Structure-Activity Relationship Analysis ki->sar end End sar->end G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Growth Factor Binding mkk MKK3/6 receptor->mkk raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., AP-1, Elk-1) erk->transcription p38 p38 MAPK mkk->p38 p38->transcription fucosylation Fucosylation (α-L-fucosidase activity) fucosylation->receptor Modulates Receptor Function response Cellular Response (Proliferation, Apoptosis, etc.) transcription->response

References

The Influence of pH on Deoxyfuconojirimycin Hydrochloride Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pH-dependent inhibition of α-L-fucosidase by Deoxyfuconojirimycin hydrochloride (DFJ-HCl). Understanding this relationship is critical for the development of therapeutics targeting fucosidases, which are implicated in various physiological and pathological processes, including inflammation, cancer, and lysosomal storage disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical principles.

Core Concept: pH-Dependent Inhibition

Deoxyfuconojirimycin (DFJ) is a potent, specific, and competitive inhibitor of α-L-fucosidase.[1][2] The inhibitory activity of DFJ is highly dependent on the pH of the environment. This dependency stems from the ionization states of both the inhibitor and the enzyme's active site. The prevailing scientific consensus suggests that the inhibition mechanism involves the formation of an ion-pair between the protonated imino group of DFJ and a deprotonated carboxylate group within the active site of α-L-fucosidase.[1][2] Consequently, the inhibition is most effective in a pH range where the inhibitor is protonated and the crucial active site residue is deprotonated.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound against α-L-fucosidase varies significantly with pH. While specific tabular data is sparse in the literature, the general trend observed shows a bell-shaped curve for inhibition versus pH, with optimal activity in the slightly acidic to neutral range. The following table provides an illustrative summary of the expected pH-dependency of the inhibition constant (Kᵢ), based on graphical representations and descriptions in foundational studies.

pHEstimated Kᵢ (nM)Relative Inhibition
3.0> 100Low
4.0~50Moderate
5.0~10High
6.0~5Very High
7.0~10High
8.0~50Moderate
9.0> 100Low

Note: The Kᵢ values presented are estimations derived from graphical data and descriptions in the literature for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Accurate determination of the pH-dependent inhibition of α-L-fucosidase by DFJ-HCl requires precise experimental design. Below are detailed methodologies for key experiments.

Determination of α-L-Fucosidase Activity

A common method to measure α-L-fucosidase activity involves the use of a chromogenic or fluorogenic substrate.

  • Substrate: 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) or p-nitrophenyl-α-L-fucopyranoside (pNPF).

  • Principle: The enzyme cleaves the substrate, releasing a fluorescent (4-methylumbelliferone) or colored (p-nitrophenol) product, which can be quantified spectrophotometrically.

  • Procedure:

    • Prepare a series of buffers covering the desired pH range (e.g., citrate-phosphate buffer for pH 3-7, Tris-HCl for pH 7-9).

    • In a microplate well, combine the appropriate buffer, a known concentration of the α-L-fucosidase enzyme, and the substrate solution.

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

    • Stop the reaction at a specific time point by adding a stop solution (e.g., a high pH buffer like 0.2 M glycine-NaOH, pH 10.4).

    • Measure the fluorescence (Ex: 365 nm, Em: 445 nm for 4-MU) or absorbance (405 nm for pNP) of the product.

    • Calculate the enzyme activity based on a standard curve of the product.

pH Profile of α-L-Fucosidase Inhibition by DFJ-HCl

This experiment determines the inhibitory potency of DFJ-HCl at various pH values.

  • Materials:

    • α-L-fucosidase enzyme

    • This compound (DFJ-HCl)

    • 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) or p-nitrophenyl-α-L-fucopyranoside (pNPF)

    • A series of buffers covering a pH range of 3 to 9.

  • Procedure:

    • For each pH value to be tested, prepare a set of reactions containing a fixed concentration of the enzyme and the substrate.

    • To these reactions, add varying concentrations of DFJ-HCl. Include a control with no inhibitor.

    • Follow the enzyme activity assay protocol as described above.

    • Plot the enzyme activity as a function of the DFJ-HCl concentration for each pH.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) for each pH by fitting the data to a dose-response curve.

    • If the inhibition is competitive, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis constant (Kₘ) of the substrate at each pH is known.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of inhibition and a typical experimental workflow.

InhibitionMechanism cluster_complex Enzyme-Inhibitor Complex Enzyme_deprotonated COO⁻ Complex COO⁻···H₂N⁺ Enzyme_deprotonated->Complex Ion-pair formation Inhibitor_protonated NH₂⁺ Inhibitor_protonated->Complex

Caption: Proposed ionic interaction for pH-dependent inhibition.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Prepare Buffers (pH 3-9) C Mix Buffer, Enzyme, Substrate, and varying [DFJ-HCl] A->C B Prepare Enzyme, Substrate, and Inhibitor Solutions B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Fluorescence/Absorbance E->F G Plot Activity vs. [DFJ-HCl] for each pH F->G H Calculate IC₅₀/Kᵢ at each pH G->H

Caption: Workflow for determining pH-dependent inhibition.

References

Early Research on Deoxyfuconojirimycin: A Potential Pharmacological Chaperone for Fucosidosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosidosis is a rare, autosomal recessive lysosomal storage disorder characterized by the deficient activity of the enzyme α-L-fucosidase, leading to the accumulation of fucose-containing glycoconjugates in various tissues. This accumulation results in a progressive and severe neurodegenerative condition. Early research has identified 1,5-dideoxy-1,5-imino-L-fucitol, commonly known as Deoxyfuconojirimycin (DFJ), as a potent and specific inhibitor of α-L-fucosidase. This technical guide provides a comprehensive overview of the foundational research on DFJ, focusing on its potential as a pharmacological chaperone for fucosidosis. We will delve into the quantitative data from initial inhibitory studies, detailed experimental protocols for key assays, and the underlying biochemical pathways.

Introduction to Fucosidosis and α-L-fucosidase

Fucosidosis is a devastating lysosomal storage disease resulting from mutations in the FUCA1 gene, which encodes the α-L-fucosidase enzyme. This enzyme is crucial for the catabolism of fucose-containing glycoproteins and glycolipids within the lysosome. Its deficiency leads to the lysosomal accumulation of these substrates, causing cellular dysfunction and the wide array of clinical manifestations seen in patients, including progressive psychomotor retardation, coarse facial features, growth retardation, and seizures.

The therapeutic landscape for fucosidosis remains limited, with current treatments being primarily supportive. One promising avenue of research is the development of pharmacological chaperone therapies (PCT). Pharmacological chaperones are small molecules that can bind to and stabilize mutant, misfolded enzymes, facilitating their proper trafficking to the lysosome and restoring partial enzyme activity.

Deoxyfuconojirimycin (DFJ) as a Potent Inhibitor of α-L-fucosidase

Deoxyfuconojirimycin (DFJ) is an iminosugar that acts as a potent, specific, and competitive inhibitor of human liver α-L-fucosidase.[1][2][3][4][5][6][7] Its inhibitory activity is highly dependent on the stereochemistry of the hydroxyl groups on the piperidine (B6355638) ring.[1][2][3] The mechanism of inhibition is pH-dependent and is proposed to involve the formation of an ion-pair between the protonated inhibitor and a carboxylate group within the active site of the enzyme.[1][2][3]

Quantitative Inhibition Data

Early studies have quantified the inhibitory potency of DFJ and its structural analogs against human liver α-L-fucosidase. This data is crucial for understanding the structure-activity relationship and for the design of more effective pharmacological chaperones.

CompoundInhibition Constant (Ki) (M)Reference
Deoxyfuconojirimycin (DFJ)1 x 10⁻⁸[1][4][5]
Deoxymannojirimycin (DMJ)-[1][2][3]
1α-homofuconojirimycin-[1][2][3]
1β-homofuconojirimycin-[1][2][3]

Note: Specific Ki values for all analogs were not consistently reported in the initial abstracts. Deoxymannojirimycin was noted to be a more potent inhibitor of α-L-fucosidase than of α-D-mannosidase.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early research on DFJ and fucosidosis.

Synthesis of Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol)

The synthesis of DFJ has been approached through various routes, often starting from readily available carbohydrates. A common strategy involves the chemical transformation of D-glucose or D-lyxonolactone.

Protocol: Synthesis from D-lyxonolactone

This five-step synthesis utilizes a single isopropylidene protecting group.

  • Protection of D-lyxonolactone: D-lyxonolactone is reacted with acetone (B3395972) in the presence of an acid catalyst to form 2,3-O-isopropylidene-D-lyxonolactone.

  • Reduction: The protected lactone is reduced to the corresponding lactol using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

  • Reductive Amination: The lactol is subjected to reductive amination with a source of ammonia, such as ammonium (B1175870) acetate, and a reducing agent like sodium cyanoborohydride, to form the piperidine ring.

  • Deprotection: The isopropylidene protecting group is removed under acidic conditions to yield the penultimate product.

  • Final Reduction: A final reduction step, for instance with hydrogen over a palladium catalyst, yields 1,5-dideoxy-1,5-imino-L-fucitol (Deoxyfuconojirimycin).

α-L-fucosidase Enzyme Activity Assay

This assay is fundamental for determining the inhibitory activity of compounds like DFJ and for assessing the residual enzyme activity in fucosidosis patient samples.

Materials:

  • Substrate: 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) or p-nitrophenyl-α-L-fucopyranoside (pNPF).

  • Buffer: Citrate-phosphate buffer (pH 4.5-5.5, optimal pH for lysosomal enzymes).

  • Stop Solution: Glycine-carbonate buffer (pH 10.5).

  • Enzyme Source: Human liver homogenate, fucosidosis patient-derived fibroblasts, or purified α-L-fucosidase.

  • Inhibitor: Deoxyfuconojirimycin or its analogs dissolved in an appropriate solvent.

Procedure:

  • Enzyme Preparation: Prepare a lysate from the enzyme source by sonication or freeze-thawing in the assay buffer. Centrifuge to remove cell debris.

  • Reaction Setup: In a 96-well plate, add the enzyme lysate. For inhibition assays, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Add the substrate (4-MUF or pNPF) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Detection:

    • For 4-MUF: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).

    • For pNPF: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a spectrophotometer.

  • Data Analysis: Calculate the enzyme activity based on a standard curve of the product (4-methylumbelliferone or p-nitrophenol). For inhibition assays, determine the IC50 and Ki values.

Pharmacological Chaperone Activity Assay in Fucosidosis Patient Fibroblasts

This assay assesses the ability of a compound to increase the residual α-L-fucosidase activity in cells from fucosidosis patients.

Materials:

  • Fucosidosis patient-derived fibroblast cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Test compound (e.g., Deoxyfuconojirimycin).

  • Reagents for α-L-fucosidase enzyme activity assay (as described in 3.2).

  • Reagents for protein quantification (e.g., BCA or Bradford assay).

Procedure:

  • Cell Culture: Culture fucosidosis patient fibroblasts in standard cell culture flasks until they reach a suitable confluency.

  • Treatment: Seed the cells into multi-well plates. After allowing the cells to adhere, replace the medium with fresh medium containing varying concentrations of the test compound. Include an untreated control.

  • Incubation: Incubate the cells with the test compound for a period of 3-5 days to allow for potential enzyme stabilization and trafficking.

  • Cell Lysis: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer or buffer containing non-ionic detergents).

  • Enzyme and Protein Assays:

    • Perform the α-L-fucosidase enzyme activity assay on the cell lysates as described in section 3.2.

    • Determine the total protein concentration in each lysate for normalization of the enzyme activity.

  • Data Analysis: Express the α-L-fucosidase activity as units per milligram of protein. Compare the enzyme activity in the treated cells to the untreated control to determine the fold-increase in activity.

In Vivo Efficacy Study in a Fucosidosis Mouse Model

The Fuca1 knockout mouse model recapitulates many of the features of human fucosidosis and is an essential tool for evaluating the in vivo efficacy of potential therapeutics.

Animal Model: Fuca1 knockout mice.

Treatment Protocol:

  • Drug Administration: Administer Deoxyfuconojirimycin to the mice. The route of administration can be oral (e.g., in drinking water or by oral gavage) or parenteral (e.g., intraperitoneal or intravenous injection). The dosage and treatment duration should be determined based on preliminary pharmacokinetic and tolerability studies.

  • Monitoring: Monitor the mice for general health, body weight, and any behavioral changes throughout the study.

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect various tissues, including the brain, liver, spleen, and kidneys. Collect blood and urine samples as well.

  • Outcome Measures:

    • Biochemical Analysis:

      • Measure α-L-fucosidase activity in tissue homogenates to assess enzyme enhancement.

      • Quantify the levels of stored fucosylated glycoconjugates in tissues and urine using techniques like mass spectrometry or thin-layer chromatography to evaluate substrate reduction.

    • Histopathological Analysis: Examine tissue sections for a reduction in lysosomal storage vacuoles and other pathological changes associated with fucosidosis.

    • Behavioral Analysis: Conduct behavioral tests to assess motor function and cognitive abilities, which are often impaired in fucosidosis models.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental designs can aid in understanding the mechanism of action of DFJ and the rationale behind the experimental setups.

Mechanism of α-L-fucosidase Inhibition by Deoxyfuconojirimycin

Inhibition_Mechanism cluster_enzyme α-L-fucosidase Active Site Active_Site Carboxylate Group (COO⁻) Inhibition Competitive Inhibition (Ion-Pair Formation) Active_Site->Inhibition DFJ Deoxyfuconojirimycin (Protonated, NH₂⁺) DFJ->Inhibition Binds to Active Site Substrate Fucosylated Glycoconjugate Substrate->Inhibition Blocked from Active Site No_Hydrolysis No Substrate Hydrolysis Inhibition->No_Hydrolysis

Caption: Competitive inhibition of α-L-fucosidase by protonated Deoxyfuconojirimycin.

Pharmacological Chaperone Therapy Workflow

PCT_Workflow cluster_cell Fucosidosis Patient Cell ER Endoplasmic Reticulum (ER) Misfolded_Enzyme Misfolded Mutant α-L-fucosidase ER->Misfolded_Enzyme Folding Correct Folding & Stabilization Misfolded_Enzyme->Folding Degradation ER-Associated Degradation (ERAD) Misfolded_Enzyme->Degradation Default Pathway DFJ Deoxyfuconojirimycin (Pharmacological Chaperone) DFJ->Folding Binds to Mutant Enzyme Trafficking Transport to Lysosome Folding->Trafficking Lysosome Lysosome Trafficking->Lysosome Activity Restored Enzyme Activity Lysosome->Activity

Caption: Mechanism of pharmacological chaperone therapy for fucosidosis.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Start Fuca1 Knockout Mouse Model Treatment_Group Administer Deoxyfuconojirimycin Start->Treatment_Group Control_Group Administer Vehicle Start->Control_Group Monitoring Monitor Health & Conduct Behavioral Tests Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint of Study Monitoring->Endpoint Tissue_Collection Collect Tissues, Blood, and Urine Endpoint->Tissue_Collection Biochemical Biochemical Analysis: - Enzyme Activity - Substrate Levels Tissue_Collection->Biochemical Histopathology Histopathological Analysis Tissue_Collection->Histopathology Results Evaluate Therapeutic Efficacy Biochemical->Results Histopathology->Results

Caption: Workflow for assessing the in vivo efficacy of Deoxyfuconojirimycin.

Conclusion

Early research has firmly established Deoxyfuconojirimycin as a potent and specific inhibitor of α-L-fucosidase. This foundational work has paved the way for investigating its potential as a pharmacological chaperone for fucosidosis. The data on its inhibitory activity, coupled with the development of relevant cellular and animal models, provides a strong basis for further preclinical and clinical development. The experimental protocols and workflows detailed in this guide are intended to serve as a valuable resource for researchers dedicated to advancing therapeutic strategies for this devastating disease. Future research should focus on optimizing the structure of DFJ to enhance its chaperone activity while minimizing its inhibitory effects at the lysosomal pH, and on conducting comprehensive in vivo studies to establish its safety and efficacy profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro α-L-Fucosidase Activity Assay Using Deoxyfuconojirimycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-L-fucosidases are exoglycosidases that catalyze the hydrolysis of terminal α-L-fucosyl residues from a variety of glycoconjugates. These enzymes play crucial roles in various biological processes, and their dysregulation has been implicated in diseases such as cancer and the lysosomal storage disorder fucosidosis. Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is a potent and specific competitive inhibitor of α-L-fucosidase, making it an invaluable tool for studying the enzyme's function and for the development of potential therapeutic agents.[1][2][3]

These application notes provide detailed protocols for the in vitro assay of α-L-fucosidase activity and the determination of the inhibitory potency of DFJ-HCl. The protocols are designed for use in a 96-well plate format, suitable for high-throughput screening.

Mechanism of Action: Competitive Inhibition

Deoxyfuconojirimycin, an iminosugar, is a structural mimic of the fucosyl cation-like transition state that occurs during the enzymatic hydrolysis of α-L-fucosides. The protonated imino group of DFJ-HCl is thought to form a strong ionic interaction with a carboxylate residue in the active site of the α-L-fucosidase, effectively blocking the binding of the natural substrate.[2][4] This competitive inhibition is reversible.

G Mechanism of Competitive Inhibition Enzyme α-L-Fucosidase (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Substrate (e.g., pNPAFU) Substrate->ES_Complex Inhibitor DFJ-HCl (Inhibitor) Inhibitor->EI_Complex ES_Complex->Enzyme Releases Products Products (p-Nitrophenol + L-Fucose) ES_Complex->Products EI_Complex->Enzyme Releases

Caption: Competitive inhibition of α-L-fucosidase by DFJ-HCl.

Quantitative Data Summary

The inhibitory potency of this compound against α-L-fucosidase is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

InhibitorEnzyme SourceSubstrateIC50KiInhibition TypeReference
DeoxyfuconojirimycinHuman Liverp-Nitrophenyl-α-L-fucopyranosideNot Reported1 x 10⁻⁸ MCompetitive[1][2]
DeoxyfuconojirimycinHuman Liver4-Methylumbelliferyl-α-L-fucopyranosideNot ReportedNot ReportedCompetitive[4]

Experimental Protocols

Two primary methods for assaying α-L-fucosidase activity are presented: a colorimetric assay using p-nitrophenyl-α-L-fucopyranoside (pNPAFU) and a more sensitive fluorometric assay using 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF).

Protocol 1: Colorimetric α-L-Fucosidase Activity Assay

This protocol is based on the enzymatic cleavage of the chromogenic substrate pNPAFU, which releases p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.[5]

Materials:

  • α-L-Fucosidase enzyme

  • p-Nitrophenyl-α-L-fucopyranoside (pNPAFU)

  • This compound (DFJ-HCl)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.5)[5]

  • Stop Solution (e.g., 0.5 M Sodium Carbonate)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 25°C or 37°C[5]

G Colorimetric Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: Enzyme, Substrate (pNPAFU), Inhibitor (DFJ-HCl), Buffers Plate Prepare 96-well plate: - Blanks - Controls (No Inhibitor) - Test Samples (with DFJ-HCl) Reagents->Plate Add_Inhibitor Add DFJ-HCl or vehicle to wells Plate->Add_Inhibitor Add_Enzyme Add Enzyme to wells Preincubate Pre-incubate Enzyme and Inhibitor Add_Enzyme->Preincubate Add_Inhibitor->Add_Enzyme Add_Substrate Initiate reaction by adding pNPAFU Preincubate->Add_Substrate Incubate Incubate at 25°C or 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Activity Calculate % Inhibition Read_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 from dose-response curve Calculate_Activity->Determine_IC50

Caption: Workflow for the colorimetric α-L-fucosidase inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pNPAFU in the assay buffer.

    • Prepare a stock solution of DFJ-HCl in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Dilute the α-L-fucosidase in cold assay buffer to the desired working concentration.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add enzyme solution and assay buffer (or vehicle used for DFJ-HCl).

    • Inhibitor wells: Add enzyme solution and the desired concentrations of DFJ-HCl.

    • The final volume in each well before adding the substrate should be equal.

  • Pre-incubation:

    • Pre-incubate the plate at the chosen temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the pNPAFU solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at the chosen temperature for a fixed period (e.g., 20 minutes).[5] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Add the stop solution to all wells to stop the enzymatic reaction. The stop solution will also induce a color change in the wells where p-nitrophenol has been produced.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each DFJ-HCl concentration using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] * 100

    • Plot the % inhibition against the logarithm of the DFJ-HCl concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorometric α-L-Fucosidase Activity Assay

This protocol utilizes the fluorogenic substrate 4-MUF. The enzymatic cleavage of 4-MUF releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be detected with high sensitivity (Ex/Em = 330/450 nm).[6]

Materials:

  • α-L-Fucosidase enzyme

  • 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)

  • This compound (DFJ-HCl)

  • Assay Buffer (e.g., 0.1 M sodium citrate, pH 5.0)[7]

  • Stop Solution (e.g., 0.5 M Glycine-NaOH, pH 10.4)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

  • Incubator set to 37°C[7]

Procedure:

The procedure is analogous to the colorimetric assay, with the following modifications:

  • Substrate: Use 4-MUF instead of pNPAFU.

  • Plate: Use a black microplate to minimize background fluorescence.

  • Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.[6]

  • Data Analysis: The calculations for % inhibition and IC50 are the same as for the colorimetric assay, using fluorescence intensity values instead of absorbance.

Kinetic Analysis of Inhibition

To confirm the mechanism of inhibition and to determine the inhibition constant (Ki), a kinetic analysis should be performed. This involves measuring the initial reaction rates at various substrate concentrations in the presence and absence of different fixed concentrations of the inhibitor.

Caption: Lineweaver-Burk plot illustrating competitive inhibition.

Procedure:

  • Perform the α-L-fucosidase activity assay (colorimetric or fluorometric) with a range of substrate concentrations.

  • Repeat the assay in the presence of at least two different fixed concentrations of DFJ-HCl.

  • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[Substrate].[8][9][10]

  • For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax remains the same), while the x-intercepts will differ (-1/Km increases with inhibitor concentration).[9][10][11]

  • The Ki can be determined by replotting the slopes of the lines from the Lineweaver-Burk plot against the inhibitor concentration.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately measure α-L-fucosidase activity and to characterize the inhibitory effects of this compound. The use of this potent and specific inhibitor is crucial for advancing our understanding of the roles of α-L-fucosidases in health and disease.

References

Application Notes and Protocols for Deoxyfuconojirimycin Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is a potent and specific competitive inhibitor of α-L-fucosidase, a lysosomal enzyme responsible for the removal of terminal L-fucose residues from glycoconjugates.[1][2] By inhibiting this enzyme, DFJ-HCl serves as a valuable tool for investigating the role of fucosylation in a multitude of cellular processes, including cell signaling, adhesion, migration, and proliferation. These application notes provide detailed protocols for the use of DFJ-HCl in cell culture, guidelines for data interpretation, and an overview of its impact on key signaling pathways.

Mechanism of Action

This compound is an iminosugar that mimics the structure of L-fucose. Its inhibitory action stems from the formation of a stable ion-pair between the protonated nitrogen atom of the inhibitor and a carboxylate group within the active site of the α-L-fucosidase enzyme.[2] This competitive inhibition leads to a decrease in the defucosylation of glycoproteins and glycolipids, thereby altering the glycan structures on the cell surface and within the cell. The inhibition constant (Ki) for DFJ-HCl against human liver α-L-fucosidase has been reported to be 1 x 10⁻⁸ M (10 nM).[1][2]

Data Presentation

The following table summarizes the inhibitory activity of this compound. While specific IC50 values for DFJ-HCl in various cancer cell lines are not widely available in the reviewed literature, the provided Ki value indicates its high potency against its target enzyme. For comparative purposes, IC50 values for the related compound 1-Deoxynojirimycin (B1663644) (1-DNJ) are presented to give a general indication of the concentration range that might be effective in cell-based assays.

CompoundTargetValueCell Line/SourceReference
Deoxyfuconojirimycin (DFJ)α-L-fucosidaseKi = 10 nMHuman Liver[1][2]
1-Deoxynojirimycin (1-DNJ)α-glucosidaseIC50 = 5.3 mMA172 (Glioblastoma)[3][4]
1-Deoxynojirimycin (1-DNJ)α-glucosidaseIC50 = 19.3 mMACP02 (Gastric Adenocarcinoma)[3][4]
1-Deoxynojirimycin (1-DNJ)α-glucosidaseIC50 = 21.8 mMMRC5 (Normal Lung Fibroblast)[3][4]

Note: IC50 values for 1-DNJ are provided as a reference and may not be directly comparable to the activity of DFJ-HCl. It is crucial to determine the optimal concentration and IC50 of DFJ-HCl for each specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

    • Sterile microcentrifuge tubes

    • 0.22 µm sterile filter

  • Procedure: a. Calculate the required amount of DFJ-HCl to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of DFJ-HCl is 183.63 g/mol . b. Under sterile conditions, dissolve the weighed DFJ-HCl powder in the appropriate volume of sterile water or PBS. c. Ensure complete dissolution by gentle vortexing. d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for long-term storage.

Protocol 2: General Protocol for Cell Treatment
  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • DFJ-HCl stock solution (from Protocol 1)

    • Cell culture plates or flasks

  • Procedure: a. Seed the cells at an appropriate density in culture plates or flasks and allow them to adhere and reach the desired confluency (typically 60-80%). b. On the day of treatment, thaw an aliquot of the DFJ-HCl stock solution. c. Prepare the desired final concentrations of DFJ-HCl by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal concentration for your specific cell line and experimental goals. d. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of DFJ-HCl. Include a vehicle control (medium with the same volume of solvent used for the stock solution). e. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. f. After the incubation period, proceed with downstream analysis.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of DFJ-HCl.

  • Materials:

    • Cells treated with DFJ-HCl (from Protocol 2) in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

    • Microplate reader

  • Procedure: a. After the desired incubation time with DFJ-HCl, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Assessment of Fucosylation Status by Lectin Staining

This protocol allows for the visualization and quantification of changes in cell surface fucosylation. Aleuria aurantia (B1595364) lectin (AAL) and Lotus tetragonolobus lectin (LTL) are commonly used to detect fucose residues.

  • Materials:

    • Cells grown on coverslips and treated with DFJ-HCl (from Protocol 2)

    • Phosphate-buffered saline (PBS)

    • Fixative solution (e.g., 4% paraformaldehyde in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Fluorescently labeled lectin (e.g., FITC-AAL or FITC-LTL)

    • Mounting medium with DAPI

    • Fluorescence microscope

  • Procedure: a. After treatment, wash the cells on coverslips twice with cold PBS. b. Fix the cells with the fixative solution for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Block non-specific binding by incubating the cells with blocking buffer for 30 minutes at room temperature. e. Dilute the fluorescently labeled lectin in blocking buffer to the recommended concentration (e.g., 5-20 µg/mL). f. Incubate the cells with the lectin solution for 1 hour at room temperature in the dark. g. Wash the cells three times with PBS to remove unbound lectin. h. Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining. i. Visualize the cells using a fluorescence microscope. A decrease in fluorescence intensity in DFJ-HCl-treated cells compared to control cells indicates inhibition of fucosylation.

Visualization of Cellular Processes

Signaling Pathways Affected by Fucosylation

Inhibition of α-L-fucosidase by this compound can impact several signaling pathways that are regulated by the fucosylation of their components. The following diagram illustrates the key pathways involved.

Fucosylation_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Responses DFJ Deoxyfuconojirimycin-HCl FUCA1 α-L-fucosidase DFJ->FUCA1 Inhibits Fucosylated_Glycoproteins Fucosylated Glycoproteins (e.g., Receptors) FUCA1->Fucosylated_Glycoproteins Defucosylates Notch Notch Signaling Fucosylated_Glycoproteins->Notch Modulates TGFb TGF-β Signaling Fucosylated_Glycoproteins->TGFb Modulates PI3K_AKT PI3K/AKT Pathway Fucosylated_Glycoproteins->PI3K_AKT Modulates MAPK ERK/p38 MAPK Pathways Fucosylated_Glycoproteins->MAPK Modulates Proliferation Proliferation Notch->Proliferation Migration Migration TGFb->Migration PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits MAPK->Proliferation MAPK->Migration Adhesion Adhesion

Caption: DFJ-HCl inhibits α-L-fucosidase, altering fucosylation and modulating key signaling pathways.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound in cell culture.

DFJ_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (Seed and grow cells) start->cell_culture treatment DFJ-HCl Treatment (Dose-response and time-course) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability migration Cell Migration (Scratch Assay) treatment->migration fucosylation Fucosylation Analysis (Lectin Staining) treatment->fucosylation signaling Signaling Pathway Analysis (Western Blot) treatment->signaling data_analysis Data Analysis and Interpretation viability->data_analysis migration->data_analysis fucosylation->data_analysis signaling->data_analysis conclusion Conclusion data_analysis->conclusion

References

Application Notes and Protocols for Deoxyfuconojirimycin Hydrochloride in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Deoxyfuconojirimycin hydrochloride (DNJ) in preclinical diabetic mouse models. The protocols outlined below are based on established methodologies and offer a framework for investigating the therapeutic potential of DNJ in diabetes research.

Introduction

1-Deoxynojirimycin (B1663644) (DNJ) is a potent alpha-glucosidase inhibitor that has demonstrated significant anti-diabetic properties in various studies.[1][2] Its primary mechanism of action involves delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1] Furthermore, research in diabetic mouse models has revealed that DNJ also modulates glucose metabolism, enhances insulin (B600854) sensitivity, and positively influences gut microbiota.[1][3] This document details the experimental protocols for utilizing DNJ in such models and summarizes the key quantitative findings.

Mechanism of Action

DNJ exerts its anti-diabetic effects through multiple pathways:

  • Inhibition of Intestinal α-Glucosidase: DNJ competitively inhibits α-glucosidase enzymes in the small intestine, which slows the breakdown and absorption of carbohydrates.[1]

  • Modulation of Glucose Metabolism: It has been shown to increase the activity of glycolytic enzymes (e.g., Glucokinase, Phosphofructokinase, Pyruvate Kinase) and decrease the expression of gluconeogenesis enzymes (e.g., PEPCK, G-6-Pase) in the liver.[3][4]

  • Enhancement of Insulin Signaling: DNJ improves insulin sensitivity by activating the PI3K/AKT signaling pathway, leading to increased GLUT4 translocation to the cell membrane in skeletal muscle.[2][5]

  • Alleviation of Gut Dysbiosis: Studies have indicated that DNJ can promote the growth of beneficial gut bacteria, which may contribute to its overall metabolic benefits.[3]

  • Anti-inflammatory and Antioxidant Effects: DNJ has been shown to reduce the overexpression of proinflammatory and fibrosis-related cytokines and increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in diabetic mouse models as reported in various studies.

Table 1: Effects of DNJ on Blood Glucose and Insulin Levels

ParameterMouse ModelDNJ DosageDurationOutcomeReference(s)
Blood GlucoseSTZ-induced50 mg/kgAcuteSignificantly reduced postprandial glucose levels.[4][8]
Blood Glucosedb/db20, 40, 80 mg/kg/day4 weeksSignificantly reduced in a dose-dependent manner.[2]
Blood GlucoseSTZ-inducedNot specifiedNot specifiedSignificantly decreased serum glucose.[3]
Serum Insulindb/db40, 80 mg/kg/day4 weeksSignificantly reduced.[2]
Serum InsulinSTZ-inducedNot specifiedNot specifiedSignificantly decreased.[3]
HOMA-IR Indexdb/db20, 40, 80 mg/kg/day4 weeksSignificantly reversed in a dose-dependent manner.[2]

Table 2: Effects of DNJ on Lipid Profile and Liver Enzymes

ParameterMouse ModelDNJ DosageDurationOutcomeReference(s)
Serum Triglycerides (TG)T2DM200 mg/kg/day8 weeksSignificantly lowered.[7]
Serum Total Cholesterol (TC)T2DM200 mg/kg/day8 weeksSignificantly lowered.[7]
Serum Triglycerides (TG)DPM (containing DNJ)150 mg/kg/day90 daysSignificant decline.[9]
Serum Total Cholesterol (TC)Not specifiedNot specifiedNot specifiedDecreased significantly.[10]
Aspartate Transaminase (AST)DPM (containing DNJ)150 mg/kg/day90 daysSignificant decline.[9]
Alanine Transaminase (ALT)DPM (containing DNJ)150 mg/kg/day90 daysSignificant decline.[9]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes using Streptozotocin (STZ)

This protocol is a widely used method for inducing a model of type 1 diabetes in mice.[1] The multiple low-dose protocol is often preferred for its consistency and lower mortality rate.[1]

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M sodium citrate (B86180) buffer (pH 4.5)

  • Male ICR or C57BL/6 mice (8-10 weeks old)

  • Insulin syringes (28-30 gauge)

  • Glucometer and test strips

Procedure:

  • Acclimatization: Acclimate mice to housing conditions for at least one week prior to the experiment.

  • STZ Solution Preparation: Freshly prepare the STZ solution in cold sodium citrate buffer immediately before injection.

  • STZ Administration: Inject mice intraperitoneally (i.p.) with the STZ solution at a dose of 50 mg/kg body weight.

  • Repeated Injections: Repeat the STZ injection daily for five consecutive days.

  • Blood Glucose Monitoring: Three days after the final STZ injection, begin monitoring blood glucose levels from the tail vein.

  • Confirmation of Diabetes: Mice with non-fasting blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic and suitable for the study.[1]

Protocol 2: Administration of this compound

Materials:

  • This compound (DNJ)

  • Vehicle (e.g., sterile saline, distilled water)

  • Oral gavage needles or equipment for administration in drinking water

Procedure:

  • DNJ Solution Preparation: Prepare the DNJ solution in the chosen vehicle at the desired concentration.

  • Administration:

    • Oral Gavage: Administer the DNJ solution orally to the diabetic mice at the predetermined dosage (e.g., 20, 40, 50, 80, or 200 mg/kg/day).[2][4][7][8]

    • Drinking Water: Alternatively, DNJ can be administered in the drinking water at a concentration calculated to achieve the target daily dosage.[7]

  • Treatment Duration: The treatment period can range from a single dose for acute studies to several weeks or months for chronic studies (e.g., 4 weeks, 8 weeks, 90 days).[2][7][9]

  • Monitoring: Throughout the treatment period, monitor key parameters such as body weight, food and water intake, and blood glucose levels at regular intervals.

Protocol 3: Oral and Intravenous Glucose Tolerance Tests (OGTT and IVGTT)

These tests are crucial for assessing glucose metabolism and insulin sensitivity.[8]

Procedure:

  • Fasting: Fast the mice overnight before the test.

  • Baseline Glucose: Measure the baseline blood glucose level (t=0).

  • Glucose Administration:

    • OGTT: Administer a 30% glucose solution (3 g/kg body weight) orally.[8]

    • IVGTT: Inject a 30% glucose solution into the tail vein.[8]

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose concentration to quantify glucose tolerance.

Visualization of Pathways and Workflows

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis acclimatization Animal Acclimatization diabetes_induction Induction of Diabetes (STZ) acclimatization->diabetes_induction confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) diabetes_induction->confirmation dnj_admin DNJ Administration (e.g., Oral Gavage) confirmation->dnj_admin monitoring Regular Monitoring (Weight, Glucose, etc.) dnj_admin->monitoring gtt Glucose Tolerance Tests (OGTT/IVGTT) monitoring->gtt biochemical Biochemical Analysis (Serum Insulin, Lipids) monitoring->biochemical molecular Molecular Analysis (Western Blot, PCR) monitoring->molecular

Experimental workflow for studying DNJ in diabetic mice.

signaling_pathway cluster_inhibition Intestinal Glucose Absorption cluster_metabolism Hepatic Glucose Metabolism carbs Dietary Carbohydrates alpha_glucosidase α-Glucosidase carbs->alpha_glucosidase glucose Glucose alpha_glucosidase->glucose dnj_inhibit DNJ dnj_inhibit->alpha_glucosidase glycolysis Glycolysis Enzymes (GK, PFK, PK) gluconeogenesis Gluconeogenesis Enzymes (PEPCK, G-6-Pase) dnj_modulate DNJ dnj_modulate->glycolysis + dnj_modulate->gluconeogenesis - pi3k_akt_pathway insulin Insulin ir Insulin Receptor (IR) insulin->ir irs1 IRS-1 ir->irs1 pi3k PI3K irs1->pi3k akt AKT pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake dnj DNJ dnj->pi3k + dnj->akt +

References

Application of Deoxyfuconojirimycin Hydrochloride in Cancer Cell Invasion Studies: A Paradoxical Role

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is a potent and specific competitive inhibitor of α-L-fucosidase.[1][2][3][4] While the inhibition of fucosylation is generally considered a therapeutic strategy to reduce cancer cell metastasis, intriguing preliminary information suggests that DFJ-HCl may paradoxically increase the invasiveness of certain cancer cells. This document provides an overview of the potential mechanism of action of DFJ-HCl in the context of cancer cell invasion, presents detailed protocols for investigating its effects, and offers a framework for data presentation and analysis. It is important to note that while the biochemical activity of DFJ-HCl as an α-L-fucosidase inhibitor is well-established, detailed studies quantifying its pro-invasive effects and elucidating the specific signaling pathways are not extensively available in peer-reviewed literature. The information presented herein is based on its known mechanism and the established roles of fucosylation in cancer biology, intended to guide further research in this area.

Introduction

Fucosylation, the addition of fucose sugar moieties to proteins and lipids, is a critical post-translational modification involved in various cellular processes, including cell adhesion, signaling, and motility.[5] In the context of oncology, aberrant fucosylation is frequently associated with cancer progression and metastasis.[5] Increased levels of fucosylated structures, such as the sialyl Lewis X antigen, on the surface of cancer cells can enhance their adhesion to endothelial cells, a crucial step in the metastatic cascade.

α-L-fucosidase is the enzyme responsible for removing terminal fucose residues from glycoconjugates. Therefore, its inhibition would be expected to lead to an accumulation of fucosylated molecules. This compound is a potent inhibitor of this enzyme.[1][2][3][4] A commercial supplier has noted that treatment of human breast cancer cells with DFJ-HCl leads to an increase in fucosylation on cell surface molecules like Lewis X antigen (CD15) and CD44, and consequently, an increase in the invasiveness of these cells. This suggests a complex and context-dependent role for fucosylation in cancer cell invasion.

This application note provides protocols to investigate this paradoxical effect and a hypothetical framework for understanding the underlying signaling pathways.

Hypothesized Mechanism of Action

The pro-invasive effect of this compound is likely linked to its role in modulating the fucosylation of key cell surface proteins involved in cell adhesion and migration. By inhibiting α-L-fucosidase, DFJ-HCl prevents the removal of fucose residues, leading to a hyper-fucosylated state of certain cell surface glycoproteins.

One such critical protein is CD44, a transmembrane glycoprotein (B1211001) that acts as a receptor for hyaluronic acid and is involved in cell-cell and cell-matrix interactions. The fucosylation of CD44 is known to be important for its function in cell adhesion and migration. Similarly, the Lewis X antigen, a fucosylated oligosaccharide, is a well-known ligand for selectins on endothelial cells, and its expression on cancer cells is correlated with metastatic potential.

The proposed mechanism is that by increasing the fucosylation of CD44 and the expression of Lewis X antigen, DFJ-HCl enhances the adhesive and migratory capabilities of cancer cells, thereby promoting their invasion through the extracellular matrix.

G DFJ Deoxyfuconojirimycin-HCl Fucosidase α-L-fucosidase DFJ->Fucosidase inhibits Fucosylation Increased Fucosylation DFJ->Fucosylation leads to Fucosidase->Fucosylation removes fucose (inhibition prevents this) CD44 Fucosylated CD44 Fucosylation->CD44 LewisX Lewis X Antigen Fucosylation->LewisX Adhesion Enhanced Cell Adhesion CD44->Adhesion LewisX->Adhesion Migration Increased Cell Migration Adhesion->Migration Invasion Increased Cancer Cell Invasion Migration->Invasion G cluster_0 Transwell Invasion Assay Workflow A Coat Transwell insert with Matrigel B Seed DFJ-HCl treated cells in serum-free medium in upper chamber A->B C Add complete medium (chemoattractant) to lower chamber B->C D Incubate for 24-48h C->D E Remove non-invading cells D->E F Fix and stain invading cells E->F G Quantify invaded cells F->G

References

Deoxyfuconojirimycin hydrochloride stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is a potent and specific competitive inhibitor of α-L-fucosidase, an enzyme responsible for the removal of terminal fucose residues from glycoproteins and glycolipids.[1][2] This inhibitory activity makes DFJ-HCl a valuable tool for studying the role of fucosylation in various biological processes, including cell signaling, cell-cell adhesion, and cancer development. These application notes provide detailed protocols for the preparation and storage of DFJ-HCl stock solutions, as well as its application in enzymatic and cell-based assays.

Chemical and Physical Properties

This compound is an off-white to brown solid powder.[2] It is highly soluble in water, making it convenient for the preparation of aqueous stock solutions.[2]

PropertyValue
Molecular Formula C₆H₁₄ClNO₃
Molecular Weight 183.63 g/mol [2]
Appearance Light brown to brown solid[2]
Solubility ≥ 100 mg/mL in H₂O (544.57 mM)[2]
Purity ≥95%

Stock Solution Preparation and Storage

Proper preparation and storage of this compound stock solutions are crucial for maintaining its stability and activity.

Preparation of a 10 mM Stock Solution in Water

Materials:

  • This compound (solid)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Protocol:

  • Weighing: Aseptically weigh out 1.836 mg of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile, nuclease-free water to the tube.

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Sterilization: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label the aliquots with the compound name, concentration (10 mM), solvent (water), and date of preparation.

Storage Recommendations
Storage ConditionShelf Life
Solid Powder Store at -20°C, protected from light.[2]
Stock Solution in Solvent Store at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[2]

Note: It is recommended to prepare fresh aqueous solutions for immediate use whenever possible.

Experimental Protocols

In Vitro α-L-Fucosidase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against α-L-fucosidase using a colorimetric or fluorometric substrate.

Materials:

  • Purified human liver α-L-fucosidase

  • This compound stock solution (e.g., 10 mM in water)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Substrate:

    • p-Nitrophenyl-α-L-fucopyranoside (pNPF) for colorimetric assay

    • 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) for fluorometric assay

  • Stop Solution (e.g., 0.5 M Na₂CO₃ for colorimetric assay)

  • 96-well microplate

  • Microplate reader (for absorbance at 405 nm or fluorescence at Ex/Em = 330/450 nm)

Protocol:

  • Prepare a serial dilution of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add:

    • 20 µL of Assay Buffer (for no inhibitor control) or 20 µL of the DFJ-HCl dilution.

    • 20 µL of the α-L-fucosidase enzyme solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the substrate solution (pNPF or 4-MUF).

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding 100 µL of Stop Solution (for the colorimetric assay).

  • Read the absorbance at 405 nm for the colorimetric assay or the fluorescence at Ex/Em = 330/450 nm for the fluorometric assay.

  • Calculate the percent inhibition for each DFJ-HCl concentration and determine the IC₅₀ or Ki value. Deoxyfuconojirimycin is a potent inhibitor with a reported Ki of 1 x 10⁻⁸ M for human liver α-L-fucosidase.[1]

Cell-Based Assay: Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

This protocol provides a general framework for investigating the effect of this compound on EGFR signaling in a cell culture model. Inhibition of α-L-fucosidase by DFJ-HCl is expected to decrease the fucosylation of EGFR, leading to reduced receptor activation and downstream signaling.

Materials:

  • Cancer cell line with known EGFR expression (e.g., A549 lung cancer cells)

  • Complete cell culture medium

  • This compound stock solution (10 mM, sterile)

  • Epidermal Growth Factor (EGF)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • DFJ-HCl Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (water).

  • Incubation: Incubate the cells with DFJ-HCl for 24-48 hours to allow for changes in glycoprotein (B1211001) fucosylation.

  • EGF Stimulation: Starve the cells in serum-free medium for 4-6 hours, then stimulate with EGF (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total EGFR, Akt, and ERK.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the effect of DFJ-HCl on the phosphorylation of EGFR and its downstream targets.

Visualizations

Experimental Workflow for Cell-Based Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 6-well Plate B Treat with DFJ-HCl (24-48h) A->B C Serum Starvation (4-6h) B->C D EGF Stimulation (15 min) C->D E Cell Lysis D->E F Protein Quantification E->F G Western Blotting F->G H Data Analysis G->H

Caption: Workflow for analyzing the effect of DFJ-HCl on EGFR signaling.

Signaling Pathway of α-L-Fucosidase Inhibition

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR Dimerization & Phosphorylation PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras EGF EGF EGF->EGFR Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation DFJ Deoxyfuconojirimycin-HCl FUCA1 α-L-Fucosidase (FUCA1) DFJ->FUCA1 Inhibits FUCA1->EGFR Defucosylates FUT Fucosyltransferase (FUT) FUT->EGFR Fucosylates Fucose Fucose

Caption: Inhibition of FUCA1 by DFJ-HCl alters EGFR fucosylation and signaling.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.[3] In case of contact with eyes or skin, wash immediately with plenty of water.[3] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes: Fluorometric Assay for α-L-Fucosidase Inhibition by Deoxyfuconojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-L-fucosidase (EC 3.2.1.51) is a lysosomal glycoside hydrolase that catalyzes the removal of terminal α-L-fucosyl residues from a variety of glycoconjugates.[1][2] This enzymatic activity is crucial for the degradation of glycoproteins and glycolipids. Deficiencies in α-L-fucosidase activity lead to the rare lysosomal storage disorder fucosidosis, characterized by the accumulation of fucose-containing compounds and severe neurological damage.[3][4] Elevated levels of α-L-fucosidase have been associated with various pathologies, including cancer, inflammation, and cystic fibrosis, making it a significant target for therapeutic intervention.[2]

Deoxyfuconojirimycin (DFJ), an iminosugar, is a potent and specific competitive inhibitor of α-L-fucosidase.[5][6][7] It mimics the transition state of the fucosyl cation intermediate during catalysis. This application note provides a detailed protocol for a sensitive fluorometric assay to determine the inhibitory activity of Deoxyfuconojirimycin against α-L-fucosidase. The assay utilizes the fluorogenic substrate 4-methylumbelliferyl α-L-fucopyranoside (4-MUF), which upon enzymatic cleavage, releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[8][9] This method is suitable for high-throughput screening of α-L-fucosidase inhibitors and for detailed kinetic studies.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the non-fluorescent substrate, 4-methylumbelliferyl α-L-fucopyranoside, by α-L-fucosidase to yield α-L-fucose and the fluorescent compound 4-methylumbelliferone. The rate of formation of 4-methylumbelliferone, which is directly proportional to the enzyme's activity, is monitored by measuring the increase in fluorescence intensity at an excitation wavelength of approximately 330-360 nm and an emission wavelength of 440-450 nm.[2][8][10] The presence of an inhibitor, such as Deoxyfuconojirimycin, will decrease the rate of this reaction.

Quantitative Data Summary

The inhibitory potency of Deoxyfuconojirimycin and the kinetic parameters of the α-L-fucosidase reaction can be quantified. The following tables summarize key data points found in the literature.

Table 1: Inhibitory Constant of Deoxyfuconojirimycin (DFJ)

InhibitorEnzyme SourceKiInhibition TypeReference
DeoxyfuconojirimycinHuman Liver1 x 10-8 M (10 nM)Competitive[5][6][7]

Table 2: Properties of the Fluorogenic Substrate

SubstrateMolecular WeightExcitation (nm)Emission (nm)Solubility
4-Methylumbelliferyl α-L-fucopyranoside322.31 g/mol ~360~449DMF: 100 mg/mL

Experimental Protocols

This section provides a detailed methodology for performing the α-L-fucosidase inhibition assay.

Materials and Reagents
  • α-L-Fucosidase (from human liver or other sources)

  • Deoxyfuconojirimycin hydrochloride (DFJ)[11]

  • 4-Methylumbelliferyl α-L-fucopyranoside (4-MUF)

  • Assay Buffer: 0.1 M Sodium Citrate (B86180) buffer, pH 5.5[12]

  • Stop Solution: 0.5 M Sodium Carbonate, pH 10.5

  • 96-well black, flat-bottom microplates

  • Microplate fluorometer

  • Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation
  • Assay Buffer (0.1 M Sodium Citrate, pH 5.5): Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate to achieve a pH of 5.5.

  • Substrate Stock Solution (10 mM 4-MUF): Dissolve 3.22 mg of 4-MUF in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.

  • Inhibitor Stock Solution (1 mM DFJ): Dissolve this compound in water. The exact weight will depend on the salt form. Store in aliquots at -20°C.

  • Enzyme Working Solution: Dilute the α-L-fucosidase stock solution in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Standard Curve: Prepare a stock solution of 4-methylumbelliferone (4-MU) in DMSO. Create a series of dilutions in Assay Buffer to generate a standard curve (e.g., 0-10 µM).

Assay Protocol for IC50 Determination
  • Inhibitor Dilutions: Prepare a serial dilution of Deoxyfuconojirimycin in Assay Buffer in a 96-well plate. Include a control well with no inhibitor.

  • Enzyme Addition: Add the α-L-fucosidase working solution to each well containing the inhibitor dilutions and the control well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the 4-MUF substrate solution to each well. The final concentration of the substrate should be at or near its Km value. A final concentration of 0.5 mM is often used.[13]

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Reaction Termination: Stop the reaction by adding the Stop Solution to each well. This will raise the pH and maximize the fluorescence of the 4-MU product.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate fluorometer with excitation at ~360 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the fluorescence of a blank control (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each DFJ concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the fluorometric assay for determining α-L-fucosidase inhibition.

experimental_workflow prep Reagent Preparation (Buffer, Substrate, Inhibitor, Enzyme) plate Plate Setup (Serial dilution of DFJ) prep->plate enzyme_add Add Enzyme to each well plate->enzyme_add pre_incubate Pre-incubate (15 min @ 37°C) enzyme_add->pre_incubate start_reaction Initiate Reaction (Add 4-MUF Substrate) pre_incubate->start_reaction incubate Incubate (30 min @ 37°C) start_reaction->incubate stop_reaction Stop Reaction (Add Stop Solution) incubate->stop_reaction read_plate Measure Fluorescence (Ex: 360nm, Em: 450nm) stop_reaction->read_plate analyze Data Analysis (Calculate % Inhibition, Determine IC50) read_plate->analyze

Caption: Workflow for the α-L-fucosidase inhibition assay.

Mechanism of Inhibition

This diagram illustrates the competitive inhibition of α-L-fucosidase by Deoxyfuconojirimycin.

inhibition_mechanism cluster_enzyme α-L-Fucosidase Active Site enzyme Enzyme enzyme_inhibitor_complex Enzyme-Inhibitor Complex (Inactive) enzyme->enzyme_inhibitor_complex product 4-MU (Fluorescent Product) enzyme->product Catalyzes substrate 4-MUF (Substrate) substrate->enzyme Binds to Active Site inhibitor DFJ (Inhibitor) inhibitor->enzyme Competitively Binds to Active Site

Caption: Competitive inhibition of α-L-fucosidase by DFJ.

References

Application Notes and Protocols for Deoxyfuconojirimycin Hydrochloride in Lysosomal Storage Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic diseases characterized by the accumulation of undegraded or partially degraded substrates within lysosomes due to deficient enzymatic activity. This accumulation leads to cellular dysfunction and progressive damage to various organs. Deoxyfuconojirimycin hydrochloride (DFJ-HCl) and its derivatives, such as 1-deoxynojirimycin (B1663644) (DNJ) and 1-deoxygalactonojirimycin (DGJ), have emerged as promising pharmacological chaperones (PCs) for the study and potential treatment of certain LSDs, including Pompe disease and Fabry disease.[1][2]

As small molecules, these iminosugars can bind to and stabilize mutant forms of lysosomal enzymes, facilitating their correct folding and trafficking from the endoplasmic reticulum to the lysosome. This action can increase residual enzyme activity, reduce substrate accumulation, and potentially alleviate disease pathology.[1][2] Furthermore, studies have shown a synergistic effect when these chaperones are used in combination with enzyme replacement therapy (ERT), enhancing the stability and efficacy of the recombinant enzyme.[3]

These application notes provide detailed protocols and quantitative data to guide researchers in utilizing DFJ-HCl and its analogs for studying LSDs in cellular and preclinical models.

Mechanism of Action: Pharmacological Chaperoning

Mutations in genes encoding lysosomal enzymes can lead to misfolded proteins that are retained in the endoplasmic reticulum (ER) and targeted for degradation by the ER-associated degradation (ERAD) pathway. Pharmacological chaperones like this compound are active-site-specific chaperones that bind to the misfolded enzyme, stabilizing its conformation. This stabilization allows the enzyme to pass the ER quality control system and traffic to the lysosome, where the acidic pH facilitates the dissociation of the chaperone, allowing the now correctly localized enzyme to catabolize its accumulated substrate.

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) MisfoldedEnzyme Misfolded Enzyme ERAD ER-Associated Degradation MisfoldedEnzyme->ERAD Degradation CorrectlyFolded Stabilized Enzyme-DFJ Complex DFJ DFJ-HCl DFJ->MisfoldedEnzyme Binding & Stabilization Trafficking Trafficking CorrectlyFolded->Trafficking Transport ActiveEnzyme Active Enzyme Trafficking->ActiveEnzyme Delivery Substrate Accumulated Substrate ActiveEnzyme->Substrate Catalysis DFJ_Released DFJ-HCl (Released) ActiveEnzyme->DFJ_Released Dissociation Degradation Substrate Degradation

Caption: Mechanism of this compound as a pharmacological chaperone.

Quantitative Data Summary

The efficacy of DFJ-HCl and its analogs has been quantified in various preclinical models. The following tables summarize key findings on the enhancement of enzyme activity and reduction of substrate accumulation.

Table 1: Effect of Deoxynojirimycin (DNJ) on Acid α-Glucosidase (GAA) Activity in Pompe Disease Models

Model SystemGAA MutationDNJ ConcentrationFold Increase in GAA ActivityReference
Patient-derived Fibroblasts16 different mutationsNot specifiedSignificant increase[1]
Transiently transfected COS-7 cells16 different mutationsNot specifiedSignificant increase[1]
Pompe Disease Mouse ModelNot applicable (with ERT)Not specified~5-fold (in Dried Blood Spots)[3]
Pompe Disease Patients (with ERT)VariousNot specified2.19 to 6.07-fold (in blood)[3]

Table 2: Effect of 1-Deoxygalactonojirimycin (DGJ) on α-Galactosidase A (α-Gal A) Activity and Globotriaosylceramide (GL-3) Levels in a Fabry Disease Mouse Model (R301Q)

Treatment DurationDGJ Dosage (oral)TissueFold Increase in α-Gal A Activity% Reduction in GL-3Reference
4 weeksDose-dependentSkin, Heart, Kidney, Brain, PlasmaSignificantSignificant[4]
24 weeksNot specifiedNot specifiedGreater than 4-week treatmentGreater than 4-week treatment[4]

Experimental Protocols

Protocol 1: Assessment of Pharmacological Chaperone Efficacy on Enzyme Activity in Patient-Derived Fibroblasts

This protocol details the steps to evaluate the effect of DFJ-HCl on the enzymatic activity of a target lysosomal enzyme in cultured fibroblasts derived from patients with a lysosomal storage disorder.

Materials:

  • Patient-derived fibroblasts

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (DFJ-HCl) stock solution (in water or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Fluorogenic substrate for the enzyme of interest (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for GAA)

  • Enzyme-specific assay buffer

  • Stop solution (e.g., 0.5 M sodium carbonate-bicarbonate buffer, pH 10.7)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate patient-derived fibroblasts in a 6-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of DFJ-HCl (e.g., 0, 1, 10, 50, 100 µM) in fresh complete culture medium. Include a vehicle-only control.

    • Incubate the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional rocking.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions. This is crucial for normalizing enzyme activity.

  • Enzyme Activity Assay:

    • In a 96-well black, clear-bottom plate, add a standardized amount of protein (e.g., 10-20 µg) from each lysate to triplicate wells.

    • Bring the volume in each well to 50 µL with the appropriate enzyme assay buffer.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., ~365 nm excitation and ~445 nm emission for 4-methylumbelliferone).

  • Data Analysis:

    • Calculate the enzyme activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein, using a standard curve of the fluorescent product.

    • Compare the enzyme activity in DFJ-HCl-treated cells to the vehicle-treated control to determine the fold-increase in activity.

Start Start: Plate Patient Fibroblasts Treat Treat with DFJ-HCl (various concentrations) and Vehicle Control Start->Treat Incubate Incubate for 3-5 Days Treat->Incubate Wash Wash Cells with PBS Incubate->Wash Lyse Lyse Cells and Collect Supernatant Wash->Lyse Quantify Quantify Protein Concentration (BCA) Lyse->Quantify Assay Perform Enzyme Activity Assay Quantify->Assay Analyze Analyze Data: Calculate Fold Increase Assay->Analyze End End Analyze->End

Caption: Experimental workflow for assessing DFJ-HCl efficacy on enzyme activity.

Protocol 2: Immunofluorescence Staining for Lysosomal Localization of the Chaperoned Enzyme

This protocol describes how to visualize the subcellular localization of the target enzyme and confirm its trafficking to the lysosome following treatment with DFJ-HCl.

Materials:

  • Patient-derived fibroblasts cultured on glass coverslips

  • DFJ-HCl

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against the target enzyme (e.g., anti-GAA)

  • Primary antibody against a lysosomal marker (e.g., anti-LAMP1 or anti-LAMP2)

  • Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

  • DAPI stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow patient-derived fibroblasts on sterile glass coverslips in a 24-well plate.

    • Treat the cells with an effective concentration of DFJ-HCl (determined from Protocol 1) or vehicle for 3-5 days.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate the cells with a cocktail of primary antibodies (anti-target enzyme and anti-lysosomal marker) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate the cells with a cocktail of corresponding fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Incubate the cells with DAPI stain for 5 minutes to counterstain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope.

    • Capture images of the target enzyme (e.g., green channel), lysosomes (e.g., red channel), and nuclei (blue channel).

    • Analyze the colocalization of the target enzyme with the lysosomal marker to assess the extent of lysosomal trafficking. Increased colocalization in DFJ-HCl-treated cells compared to controls indicates successful chaperoning.

Signaling Pathways and Logical Relationships

Lysosomal dysfunction in LSDs can lead to the dysregulation of key cellular signaling pathways, including the mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) pathways, which are central regulators of cellular metabolism, growth, and autophagy. While direct modulation of these pathways by DFJ-HCl is still under investigation, its action to restore lysosomal function can indirectly influence these signaling networks. For instance, in some LSDs, lysosomal substrate accumulation leads to mTORC1 hyperactivation.[5][6] By reducing this accumulation, DFJ-HCl may help to normalize mTOR signaling.

cluster_LSD Lysosomal Storage Disorder EnzymeDeficiency Enzyme Deficiency SubstrateAccumulation Lysosomal Substrate Accumulation EnzymeDeficiency->SubstrateAccumulation LysosomalDysfunction Lysosomal Dysfunction SubstrateAccumulation->LysosomalDysfunction mTOR_Hyper mTORC1 Hyperactivation LysosomalDysfunction->mTOR_Hyper Autophagy_Inhibition Inhibition of Autophagy mTOR_Hyper->Autophagy_Inhibition CellGrowth_Dysregulation Dysregulated Cell Growth mTOR_Hyper->CellGrowth_Dysregulation DFJ Deoxyfuconojirimycin Hydrochloride Enzyme_Stabilization Enzyme Stabilization & Trafficking DFJ->Enzyme_Stabilization Enzyme_Activity_Restoration Restoration of Enzyme Activity Enzyme_Stabilization->Enzyme_Activity_Restoration Substrate_Clearance Substrate Clearance Enzyme_Activity_Restoration->Substrate_Clearance Lysosomal_Function_Restoration Restoration of Lysosomal Function Substrate_Clearance->Lysosomal_Function_Restoration Lysosomal_Function_Restoration->mTOR_Hyper Normalization

Caption: Logical relationship of DFJ-HCl action and its potential impact on mTOR signaling.

Conclusion

This compound and its analogs are valuable research tools for investigating the cellular and molecular basis of lysosomal storage disorders. The protocols and data presented here provide a framework for researchers to assess the potential of these pharmacological chaperones to rescue mutant enzyme function and ameliorate disease phenotypes in preclinical models. Further investigation into the precise molecular mechanisms and signaling pathways affected by these compounds will continue to advance our understanding of LSDs and aid in the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Deoxyfuconojirimycin hydrochloride solubility in water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Deoxyfuconojirimycin hydrochloride. Below you will find solubility data, experimental protocols, and troubleshooting guides to facilitate your experiments.

Data Presentation: Solubility Profile

The solubility of this compound can vary based on the solvent and experimental conditions. Below is a summary of available data.

SolventReported SolubilityNotes
Water≥ 100 mg/mL[1][2]One source indicates the compound is "partly miscible" and "does not mix well with water"[3]. See troubleshooting guide for assistance.
DMSOData not readily availableIt is recommended to perform a solubility test for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective competitive inhibitor of human liver α-L-fucosidase.[1][2]

Q2: What are the recommended storage conditions for this compound?

  • Solid Powder: Store at -20°C, protected from light and stored under nitrogen.[1][2]

  • In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to protect from light and store under nitrogen.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.

Q3: I see conflicting reports about the water solubility of this compound. Why is that?

The discrepancy in reported water solubility, from "partly miscible"[3] to ≥ 100 mg/mL[1][2], could be due to differences in the crystalline form of the compound, purity, or the experimental conditions used to determine solubility. For practical purposes, it is best to start with the assumption that it is soluble and aid the process with gentle warming or sonication if needed.

Q4: How can I determine the solubility of this compound in DMSO for my experiment?

Troubleshooting Guide

Issue 1: this compound is not dissolving completely in water.

  • Possible Cause: The dissolution rate may be slow, or you may be exceeding the solubility limit under your current conditions.

  • Troubleshooting Steps:

    • Vortex Thoroughly: Ensure the solution is mixed vigorously.

    • Gentle Warming: Warm the solution to 37°C to aid dissolution.

    • Sonication: Use a sonicator bath to break up any clumps and enhance dissolution.

    • Prepare a More Dilute Solution: If the above steps do not work, you may be trying to prepare a solution that is too concentrated. Try preparing a more dilute stock solution.

Issue 2: Precipitation occurs when I dilute my aqueous stock solution into my cell culture medium.

  • Possible Cause: The components of your cell culture medium (e.g., salts, proteins) may be causing the compound to precipitate.

  • Troubleshooting Steps:

    • Perform a Solubility Test: Before your main experiment, test the solubility of your desired final concentration of this compound in a small volume of your complete cell culture medium.

    • Lower the Final Concentration: If precipitation occurs, you may need to use a lower final concentration in your experiment.

    • Prepare Fresh Working Solutions: Prepare your final working solution immediately before adding it to your cells to minimize the chance of precipitation over time.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in Water

Materials:

  • This compound (solid)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weigh the Compound: Carefully weigh out the desired amount of this compound powder in a sterile tube. For example, for 1 mL of a 100 mg/mL stock, weigh 100 mg.

  • Add Solvent: Add the appropriate volume of sterile water. For a 100 mg/mL stock, add 1 mL of water.

  • Dissolve the Compound: Vortex the tube thoroughly. If the compound does not dissolve completely, you can use a sonicator for a few minutes or gently warm the solution to 37°C until it is fully dissolved.

  • Sterilization (Optional): For sterile applications such as cell culture, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: General Protocol for Preparing a Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the Compound: Weigh out a known amount of this compound powder into a sterile tube.

  • Initial Solvent Addition: Add a calculated volume of anhydrous DMSO to achieve a desired starting concentration (e.g., 10 mg/mL).

  • Dissolve: Vortex the tube until the solid is completely dissolved. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary.

  • Assess Solubility: If the compound dissolves completely, you can incrementally add more powder to determine the saturation point. If it does not dissolve, you may need to add more DMSO to create a more dilute solution.

  • Storage: Once your desired concentration is achieved and the compound is fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve vortex Vortex thoroughly start->vortex check1 Is it dissolved? vortex->check1 warm Warm gently to 37°C check1->warm No success Success: Compound dissolved check1->success Yes check2 Is it dissolved? warm->check2 sonicate Sonicate for 5-10 minutes check2->sonicate No check2->success Yes check3 Is it dissolved? sonicate->check3 dilute Prepare a more dilute solution check3->dilute No check3->success Yes fail Issue persists: Consider alternative solvent or experimental setup dilute->fail G cluster_1 Workflow for Preparing a Stock Solution weigh 1. Weigh Deoxyfuconojirimycin hydrochloride powder add_solvent 2. Add appropriate volume of sterile solvent (Water or DMSO) weigh->add_solvent dissolve 3. Vortex to dissolve (use warming/sonication if needed) add_solvent->dissolve sterilize 4. (Optional) Sterilize with a 0.22 µm filter dissolve->sterilize aliquot 5. Aliquot into single-use tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store

References

Technical Support Center: Deoxyfuconojirimycin Hydrochloride (DFJ-HCl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Deoxyfuconojirimycin hydrochloride (DFJ-HCl) in cell culture media. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to ensure the effective use of DFJ-HCl in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the use of DFJ-HCl in cell culture experiments.

Question 1: What are the recommended storage conditions for DFJ-HCl powder and stock solutions?

Answer: For long-term stability, the solid form of DFJ-HCl should be stored at -20°C. Stock solutions, typically prepared in anhydrous DMSO, are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1] Aqueous stock solutions are less stable, and it is advisable to use them within one day of preparation.[1]

Question 2: My DFJ-HCl is not dissolving properly in the recommended solvent.

Answer: This issue can arise from a couple of factors:

  • Moisture Absorption: DFJ-HCl may have absorbed moisture. Ensure you are using anhydrous, high-purity DMSO for preparing stock solutions.

  • Incomplete Dissolution: To aid dissolution, you can gently warm the solution to 37°C and use brief sonication.[1] If solubility problems persist, consider preparing a more dilute stock solution.

Question 3: I observe precipitation when I dilute my DFJ-HCl DMSO stock solution into the cell culture medium.

Answer: Precipitation upon dilution into aqueous culture media is a common issue and can be attributed to the following:

  • Exceeding Solubility Limit: The final concentration of DFJ-HCl in the culture medium may be too high. It is recommended to perform a preliminary solubility test by preparing your desired final concentration in a small volume of your complete cell culture medium (including serum) before your main experiment. If precipitation occurs, you may need to use a lower final concentration.[1]

  • Interaction with Media Components: Components within the cell culture medium or serum can sometimes interact with small molecules, leading to precipitation.[1] To mitigate this, prepare the final working solution of DFJ-HCl in the medium immediately before adding it to your cells.[1]

  • High Final DMSO Concentration: While a slightly higher DMSO concentration (up to 0.5%) might aid solubility, high concentrations can be toxic to cells. Always include a vehicle control with the same final DMSO concentration in your experiments to assess any solvent-induced effects.[1]

Question 4: How stable is DFJ-HCl in cell culture medium at 37°C?

Answer: The stability of DFJ-HCl in cell culture medium at 37°C can be influenced by the specific medium formulation, pH, and the presence of serum. While specific quantitative data for DFJ-HCl in various culture media is not readily available in published literature, iminosugars in aqueous solutions can be susceptible to degradation over time. For long-term experiments, it is crucial to determine the stability of DFJ-HCl under your specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide. As a general recommendation, for multi-day experiments, consider replacing the medium with freshly prepared DFJ-HCl solution every 24-48 hours to ensure a consistent concentration.

Question 5: I am observing unexpected cellular effects or toxicity.

Answer: Unexpected cellular responses could be due to:

  • High DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is at a level that is well-tolerated by your specific cell line, typically below 0.5%. Always include a vehicle control (media with the same final concentration of DMSO without DFJ-HCl) to differentiate the effects of the compound from those of the solvent.[1]

  • Compound Degradation: Degradation of DFJ-HCl could potentially lead to byproducts with different activities. Ensuring the stability of the compound throughout the experiment is crucial.

Data Presentation: Stability of DFJ-HCl in Culture Media

While specific stability data for DFJ-HCl in culture media is not extensively published, the following tables provide a template for how to present such data once generated using the protocol provided below. The data presented here is for illustrative purposes only and should not be considered as experimentally verified results.

Table 1: Illustrative Stability of this compound (10 µM) in DMEM at 37°C

Time (Hours)% Remaining (without 10% FBS)% Remaining (with 10% FBS)
0100.0 ± 0.0100.0 ± 0.0
298.5 ± 1.299.1 ± 0.8
892.3 ± 2.595.6 ± 1.5
2485.1 ± 3.190.4 ± 2.2
4876.8 ± 4.084.7 ± 2.8
7268.2 ± 4.578.9 ± 3.4

Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.

Table 2: Illustrative Stability of this compound (10 µM) in RPMI-1640 at 37°C

Time (Hours)% Remaining (without 10% FBS)% Remaining (with 10% FBS)
0100.0 ± 0.0100.0 ± 0.0
297.9 ± 1.598.8 ± 1.0
890.5 ± 2.894.2 ± 1.8
2482.3 ± 3.588.1 ± 2.5
4873.1 ± 4.281.5 ± 3.1
7264.5 ± 4.875.3 ± 3.7

Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.

Experimental Protocols

This section provides a detailed methodology for assessing the stability of DFJ-HCl in cell culture media.

Protocol: Determination of DFJ-HCl Stability in Cell Culture Media using HPLC-MS/MS

1. Materials and Reagents:

  • This compound (DFJ-HCl)

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the sample)

  • 24-well sterile culture plates

  • Microcentrifuge tubes

  • HPLC-MS/MS system

2. Preparation of Solutions:

  • DFJ-HCl Stock Solution (10 mM): Prepare a 10 mM stock solution of DFJ-HCl in anhydrous DMSO.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in a suitable solvent (e.g., methanol or water).

  • Working Solutions: Prepare the working solution of DFJ-HCl by diluting the stock solution in the respective cell culture media (with and without 10% FBS) to a final concentration (e.g., 10 µM).

3. Experimental Procedure:

  • Add 1 mL of the DFJ-HCl working solution to triplicate wells of a 24-well plate for each condition (e.g., DMEM with 10% FBS, DMEM without FBS, RPMI-1640 with 10% FBS, etc.).

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Immediately process the samples as described below or store them at -80°C until analysis.

4. Sample Processing:

  • To each 100 µL aliquot in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (at a fixed concentration). This step serves to precipitate proteins and extract the compound.

  • Vortex the samples for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to HPLC vials for analysis.

5. HPLC-MS/MS Analysis:

  • Develop and validate an HPLC-MS/MS method for the quantification of DFJ-HCl. Due to its high polarity and lack of a strong chromophore, HPLC-MS/MS is the preferred method for sensitive and selective quantification.

  • Inject the processed samples into the HPLC-MS/MS system.

  • The concentration of DFJ-HCl at each time point is determined by comparing its peak area to that of the internal standard.

6. Data Analysis:

  • The percentage of DFJ-HCl remaining at each time point is calculated relative to the concentration at time 0.

  • Plot the percentage of DFJ-HCl remaining versus time to visualize the degradation kinetics.

Mandatory Visualizations

This section provides diagrams for a key signaling pathway potentially affected by DFJ-HCl and a general experimental workflow, created using the DOT language.

G cluster_workflow Experimental Workflow: DFJ-HCl Stability Assessment prep Prepare 10 mM DFJ-HCl stock in DMSO dilute Dilute stock to final concentration in culture media (± serum) prep->dilute incubate Incubate at 37°C, 5% CO₂ dilute->incubate sample Collect aliquots at 0, 2, 8, 24, 48, 72h incubate->sample process Protein precipitation & extraction with ACN + IS sample->process analyze Analyze by HPLC-MS/MS process->analyze data Calculate % remaining vs. time 0 analyze->data G cluster_pathway Representative Signaling Pathway: α-Glucosidase Inhibition dfj Deoxyfuconojirimycin (DFJ-HCl) glucosidase α-L-Fucosidase dfj->glucosidase Inhibits glycoprotein Fucosylated Glycoproteins glucosidase->glycoprotein Acts on fucose Free L-Fucose glycoprotein->fucose Releases lysosome Lysosomal Function & Glycoprotein Turnover glycoprotein->lysosome signaling Downstream Signaling Events fucose->signaling

References

Determining optimal Deoxyfuconojirimycin hydrochloride concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of Deoxyfuconojirimycin hydrochloride (DFJ-HCl) for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DFJ-HCl) and what is its primary mechanism of action?

A1: this compound is a potent and specific competitive inhibitor of the enzyme α-L-fucosidase.[1][2][3][4] Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the cleavage of fucose residues from glycoconjugates.

Q2: What is the reported inhibitory potency of DFJ-HCl?

A2: DFJ-HCl is a highly potent inhibitor of human liver α-L-fucosidase with a reported inhibition constant (Ki) of 10 nM.[5]

Q3: What are the known cellular effects of DFJ-HCl?

A3: In human breast cancer cells, treatment with DFJ-HCl has been shown to cause an increase in the fucosylation of cell surface molecules, including Lewis X antigen (CD15) and the glycoprotein (B1211001) CD44.[5] This alteration in cell surface glycosylation can, in turn, affect cellular processes such as cell adhesion and signaling.

Q4: Are there any established optimal concentrations for using DFJ-HCl in cell culture?

A4: While a universally optimal concentration for DFJ-HCl is not established and is highly cell-type dependent, its high potency suggests that effective concentrations are likely in the nanomolar to low micromolar range. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.

Q5: How should I prepare and store DFJ-HCl?

A5: DFJ-HCl is typically a solid that can be dissolved in sterile water or a buffer such as PBS. For cell culture use, it is advisable to prepare a sterile-filtered stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect on fucosylation or downstream processes. - Concentration too low: The concentration of DFJ-HCl may be insufficient to effectively inhibit α-L-fucosidase in your specific cell line. - Incorrect assessment of fucosylation: The method used to detect changes in fucosylation may not be sensitive enough. - Cell line insensitivity: The biological process you are studying may not be significantly affected by changes in fucosylation in your chosen cell line.- Perform a dose-response experiment with a wider range of concentrations. - Use a more sensitive detection method, such as flow cytometry with fucose-specific lectins or mass spectrometry-based glycomic analysis. - Consider using a different cell line known to be sensitive to changes in fucosylation.
High levels of cytotoxicity observed. - Concentration too high: The concentration of DFJ-HCl may be toxic to your cells. - Solvent toxicity: If using a solvent other than water or PBS, the final concentration of the solvent in the culture medium may be toxic.- Determine the cytotoxic concentration range by performing a cell viability assay (e.g., MTT, trypan blue exclusion). Select a concentration for your experiments that is well below the toxic threshold. - Ensure the final concentration of any solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%) and include a vehicle-only control in your experiments.
Inconsistent results between experiments. - Variability in cell culture: Differences in cell density, passage number, or growth phase can influence cellular responses. - Instability of DFJ-HCl solution: Stock solutions may degrade with improper storage or multiple freeze-thaw cycles.- Standardize your cell culture conditions, including seeding density and passage number. - Prepare fresh stock solutions regularly and store them in single-use aliquots at -20°C or -80°C.

Data Presentation

Table 1: Inhibitory Potency of this compound

CompoundTarget EnzymeInhibition Constant (Ki)Organism
Deoxyfuconojirimycinα-L-fucosidase1 x 10⁻⁸ M (10 nM)Human (liver)

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of DFJ-HCl

This protocol outlines a general workflow to determine the effective and non-toxic concentration range of DFJ-HCl for your specific cell line.

Materials:

  • This compound (DFJ-HCl)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay kit (e.g., MTT, XTT, or similar)

  • Reagents for α-L-fucosidase activity assay (see Protocol 2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the end of the experiment.

    • Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of DFJ-HCl Dilutions:

    • Prepare a concentrated stock solution of DFJ-HCl in sterile water or PBS.

    • Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations. A broad range is recommended for the initial experiment (e.g., 1 nM to 100 µM).

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared DFJ-HCl dilutions to the respective wells.

    • Include a "vehicle-only" control (medium without DFJ-HCl) and an "untreated" control.

  • Incubation:

    • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Assessment of Cytotoxicity:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of viable cells relative to the untreated control to determine the concentration range that is non-toxic.

  • Assessment of α-L-fucosidase Inhibition (Efficacy):

    • In a parallel plate, treat cells with the same range of non-toxic DFJ-HCl concentrations.

    • After the desired incubation time, harvest the cells and prepare cell lysates.

    • Perform an α-L-fucosidase activity assay (see Protocol 2) to determine the concentration at which the desired level of enzyme inhibition is achieved.

Protocol 2: α-L-Fucosidase Activity Assay

This protocol provides a general method for measuring α-L-fucosidase activity in cell lysates.

Materials:

  • Cell lysates prepared from control and DFJ-HCl-treated cells

  • Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

  • α-L-fucosidase substrate (e.g., 4-methylumbelliferyl-α-L-fucopyranoside or p-nitrophenyl-α-L-fucopyranoside)

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • Fluorometer or spectrophotometer

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method (e.g., BCA or Bradford assay) to normalize the enzyme activity.

  • Enzyme Reaction:

    • In a 96-well plate, add a standardized amount of protein from each cell lysate to individual wells.

    • Add the assay buffer to each well.

    • Initiate the reaction by adding the α-L-fucosidase substrate.

  • Incubation:

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time may need to be optimized.

  • Stopping the Reaction:

    • Stop the reaction by adding the stop solution to each well.

  • Measurement:

    • Measure the fluorescence (Ex/Em = 360/450 nm for 4-methylumbelliferyl-based substrates) or absorbance (405 nm for p-nitrophenyl-based substrates) using a microplate reader.

  • Data Analysis:

    • Calculate the α-L-fucosidase activity for each sample and normalize it to the protein concentration.

    • Compare the activity in DFJ-HCl-treated samples to the control to determine the extent of inhibition.

Visualizations

cluster_0 Mechanism of DFJ-HCl Action Enzyme α-L-Fucosidase (Active Site) Product De-fucosylated Glycoconjugate + Fucose Enzyme->Product Catalyzes Reaction Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Fucosylated Glycoconjugate Substrate->Enzyme Binds to Active Site Inhibitor DFJ-HCl Inhibitor->Enzyme Competitively Binds to Active Site

Caption: Competitive inhibition of α-L-fucosidase by DFJ-HCl.

cluster_1 Workflow for Optimal DFJ-HCl Concentration Start Seed Cells in 96-well Plate Prepare_DFJ Prepare Serial Dilutions of DFJ-HCl Start->Prepare_DFJ Treat_Cells Treat Cells with DFJ-HCl Concentrations Prepare_DFJ->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assess_Viability Perform Cell Viability Assay Incubate->Assess_Viability Assess_Inhibition Perform α-L-Fucosidase Activity Assay Incubate->Assess_Inhibition Analyze_Cytotoxicity Determine Non-Toxic Concentration Range Assess_Viability->Analyze_Cytotoxicity Analyze_Efficacy Determine Effective Inhibitory Concentration Assess_Inhibition->Analyze_Efficacy Optimal_Conc Select Optimal Concentration for Experiments Analyze_Cytotoxicity->Optimal_Conc Analyze_Efficacy->Optimal_Conc

Caption: Experimental workflow for determining optimal DFJ-HCl concentration.

cluster_2 Hypothesized Impact of α-L-Fucosidase Inhibition DFJ DFJ-HCl Fucosidase α-L-Fucosidase DFJ->Fucosidase Inhibits Fucosylation Decreased Removal of Fucose from Glycans DFJ->Fucosylation Leads to Fucosidase->Fucosylation Catalyzes Glycan_Structure Altered Glycan Structures Fucosylation->Glycan_Structure Cell_Surface Modified Cell Surface Glycoproteins & Glycolipids Glycan_Structure->Cell_Surface Signaling Altered Cell Signaling (e.g., Growth Factor Receptors) Cell_Surface->Signaling Adhesion Changes in Cell-Cell & Cell-Matrix Adhesion Cell_Surface->Adhesion

Caption: Hypothesized downstream effects of DFJ-HCl treatment.

References

Potential off-target effects of Deoxyfuconojirimycin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Deoxyfuconojirimycin hydrochloride (DFJ-HCl). This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Deoxyfuconojirimycin (DFJ) is a potent and specific competitive inhibitor of human liver α-L-fucosidase.[1][2] Its inhibitory activity is highly dependent on the stereochemistry of the hydroxyl groups at positions 2, 3, and 4 of the piperidine (B6355638) ring, which mimics the natural substrate.[1][2] The inhibition is pH-dependent and is thought to occur through the formation of an ion pair between the protonated iminosugar and a carboxylate group within the enzyme's active site.[1][2]

Q2: Are there any known off-target effects of this compound?

While Deoxyfuconojirimycin is known for its high specificity for α-L-fucosidase, the possibility of off-target effects, particularly at high concentrations, should be considered. Due to its structural similarity to other monosaccharides, cross-reactivity with other glycosidases can occur. For instance, the related compound deoxymannojirimycin has been shown to be a more potent inhibitor of α-L-fucosidase than α-D-mannosidase, suggesting that iminosugars can have activity against multiple glycosidases.[1][2][3]

Q3: What is the reported potency of this compound against its primary target?

Deoxyfuconojirimycin is a highly potent inhibitor of human liver α-L-fucosidase, with a reported Ki value of 1 x 10⁻⁸ M.[1][2]

Data Presentation

Table 1: Inhibitory Potency of this compound

Target EnzymeOrganism/TissueInhibitorPotency (Ki)Reference
α-L-fucosidaseHuman LiverDeoxyfuconojirimycin1 x 10⁻⁸ M[1][2]

Troubleshooting Guides

Scenario 1: Unexpected Phenotype Observed in Cellular Assays

  • Issue: You are using this compound to inhibit α-L-fucosidase in a cell-based assay. You observe a phenotype that is not consistent with the known function of α-L-fucosidase.

  • Troubleshooting Steps:

    • Titrate the Inhibitor Concentration: Determine the minimal effective concentration of this compound required to inhibit α-L-fucosidase in your system. High concentrations are more likely to induce off-target effects.

    • Perform Control Experiments:

      • Structural Analogue Control: If available, use a structurally similar but inactive analogue of Deoxyfuconojirimycin as a negative control.

      • Rescue Experiment: If the unexpected phenotype is due to the inhibition of α-L-fucosidase, it might be reversible by adding an excess of the enzyme's product, L-fucose.

      • Alternative Inhibitor: Use a different, structurally unrelated inhibitor of α-L-fucosidase. If the phenotype persists with a different inhibitor, it is more likely to be an on-target effect.

    • Assess Off-Target Enzyme Activity: If you suspect inhibition of another glycosidase (e.g., α-D-mannosidase), perform an activity assay for that enzyme in the presence of this compound.

Scenario 2: Inconsistent Results Between Batches of the Inhibitor

  • Issue: You observe variability in your experimental results when using different batches of this compound.

  • Troubleshooting Steps:

    • Verify Purity and Identity: Ensure the purity and identity of each batch of the inhibitor using methods like NMR or mass spectrometry.

    • Perform a Dose-Response Curve: Establish a full dose-response curve for each new batch to confirm its potency (IC50) against purified α-L-fucosidase.

    • Storage and Handling: Ensure proper storage of the compound as recommended by the manufacturer to prevent degradation.

Experimental Protocols

Protocol 1: In Vitro α-L-Fucosidase Activity Assay

This protocol provides a general method to determine the inhibitory activity of this compound against α-L-fucosidase.

  • Materials:

    • Purified human liver α-L-fucosidase

    • 4-Methylumbelliferyl-α-L-fucopyranoside (substrate)

    • This compound

    • Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

    • Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)

    • 96-well black microplate

    • Fluorometer

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add 20 µL of each inhibitor dilution. For the control wells (no inhibitor), add 20 µL of assay buffer.

    • Add 20 µL of the α-L-fucosidase solution to each well and incubate for 15 minutes at 37°C.

    • To initiate the reaction, add 20 µL of the 4-Methylumbelliferyl-α-L-fucopyranoside substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

    • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.

Visualizations

cluster_on_target On-Target Pathway DFJ Deoxyfuconojirimycin (DFJ-HCl) aFucosidase α-L-Fucosidase DFJ->aFucosidase Inhibits DeFucosylatedGlycan De-fucosylated Glycoprotein aFucosidase->DeFucosylatedGlycan Catalyzes FucosylatedGlycan Fucosylated Glycoprotein FucosylatedGlycan->aFucosidase Substrate

Caption: On-target mechanism of this compound.

cluster_troubleshooting Troubleshooting Workflow start Unexpected Experimental Result Observed check_conc Is the DFJ-HCl concentration high? start->check_conc lower_conc Lower DFJ-HCl concentration and repeat experiment check_conc->lower_conc Yes control_exp Perform Control Experiments check_conc->control_exp No lower_conc->control_exp off_target_assay Conduct Off-Target Enzyme Assay control_exp->off_target_assay Phenotype Persists on_target Likely On-Target Effect control_exp->on_target Phenotype Abolished off_target_assay->on_target No Off-Target Inhibition off_target Potential Off-Target Effect off_target_assay->off_target Off-Target Inhibition Confirmed

Caption: Troubleshooting workflow for unexpected experimental results.

References

Troubleshooting Deoxyfuconojirimycin Hydrochloride Precipitation in Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering precipitation issues with Deoxyfuconojirimycin hydrochloride in various buffer systems. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific problems encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I dissolved it in my buffer. What are the common causes?

A1: Precipitation of this compound is uncommon given its high aqueous solubility, but can occur due to several factors:

  • Buffer saturation: The concentration of the compound may have exceeded its solubility limit in the specific buffer system you are using, even though it is highly soluble in water.

  • pH of the buffer: The solubility of this compound, being a hydrochloride salt, can be influenced by the pH of the buffer. Extreme pH values may affect its stability and solubility.

  • Low temperature: If you are working at a low temperature, the solubility of the compound may decrease, leading to precipitation.

  • Buffer composition: Certain buffer components could potentially interact with this compound, leading to the formation of a less soluble complex.

  • Contaminants: The presence of contaminants in the water, buffer reagents, or the compound itself could initiate precipitation.

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for this compound is high-purity water. It has a high solubility in water, at or exceeding 100 mg/mL.[1][2] For most biological experiments, preparing a concentrated stock solution in water and then diluting it into your experimental buffer is the best practice.

Q3: Can I prepare a highly concentrated stock solution in a buffer other than water?

A3: While it is possible, it is recommended to first prepare a concentrated stock solution in sterile, high-purity water. This minimizes the risk of buffer-specific solubility issues at high concentrations. You can then dilute this stock solution to the final working concentration in your desired experimental buffer.

Q4: The product data sheet mentions storing stock solutions at -20°C or -80°C. Could freeze-thaw cycles cause precipitation?

A4: Yes, repeated freeze-thaw cycles can lead to precipitation of solutes from a solution. It is highly recommended to aliquot your stock solution into smaller, single-use volumes after preparation. This practice avoids the need for repeated freezing and thawing of the entire stock, thereby preserving its integrity. When stored at -80°C, the stock solution is stable for up to six months; at -20°C, it is stable for one month.[1]

Q5: I observed precipitation when I added my this compound stock solution to my cell culture media. What could be the reason?

A5: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and proteins. The addition of a concentrated stock solution could lead to localized high concentrations, causing interactions with media components and subsequent precipitation. To avoid this, it is recommended to add the stock solution dropwise while gently swirling the media to ensure rapid and uniform mixing.

Quantitative Data Summary

The solubility of this compound is primarily documented in water. The following table provides a summary of its known solubility and recommended storage conditions.

ParameterValueReference
Molecular Weight 183.63 g/mol [1][2]
Solubility in Water ≥ 100 mg/mL (544.57 mM)[1][2]
Appearance Solid[1]
Storage of Solid -20°C, protect from light, stored under nitrogen[1][2]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month (protect from light)[1]

Note: "≥" indicates that the solubility is at least the stated value, and the saturation point may be higher.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in water.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 18.36 mg of this compound (Molecular Weight = 183.63 g/mol ).

  • Weigh the compound: Carefully weigh the required amount of this compound powder.

  • Dissolve in water: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of sterile water.

  • Mix thoroughly: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

  • Aliquot for storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Store appropriately: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Troubleshooting Precipitation in a Buffer

This protocol provides a systematic approach to identify and resolve the cause of precipitation.

Materials:

  • Precipitated solution of this compound

  • A range of common biological buffers (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES) with varying pH values

  • pH meter

  • Water bath or incubator

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Visual Inspection: Note the characteristics of the precipitate (e.g., crystalline, amorphous) and the conditions under which it formed (e.g., upon cooling, after adding a specific reagent).

  • pH Measurement: Measure the pH of the buffer where precipitation occurred. Deviations from the expected pH could be a contributing factor.

  • Temperature Effect: Gently warm a small aliquot of the precipitated solution to see if the precipitate redissolves. This can indicate if the precipitation is temperature-dependent.

  • Solubility Test in Different Buffers:

    • Prepare small volumes of different buffers (e.g., PBS pH 7.4, Tris-HCl pH 7.4, HEPES pH 7.4).

    • Add this compound to each buffer to the desired final concentration.

    • Observe for any precipitation.

  • Filtration: If the precipitation is minor, you may be able to salvage the solution by filtering it through a 0.22 µm syringe filter to remove the precipitate. However, this will result in a lower final concentration of the compound.

  • Dilution Series: Prepare a dilution series of your this compound stock solution in the problematic buffer to determine the concentration at which precipitation occurs.

Visualizations

Troubleshooting_Workflow start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_ph Is the buffer pH appropriate? check_conc->check_ph No solution_dilute Dilute the stock solution or remake at a lower concentration. check_conc->solution_dilute Yes check_temp Was the solution exposed to low temperatures? check_ph->check_temp Yes solution_adjust_ph Adjust buffer pH or use a different buffer. check_ph->solution_adjust_ph No check_buffer Is the buffer composition the issue? check_temp->check_buffer No solution_warm Gently warm the solution. check_temp->solution_warm Yes solution_new_buffer Prepare the solution in a different buffer system. check_buffer->solution_new_buffer Yes

Caption: A troubleshooting workflow for this compound precipitation.

Preparation_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Deoxyfuconojirimycin hydrochloride powder dissolve Dissolve in high-purity water weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw a single aliquot store->thaw For Experiment dilute Dilute to final concentration in experimental buffer thaw->dilute use Use in experiment dilute->use

Caption: Recommended workflow for preparing and using this compound solutions.

References

How to avoid Deoxyfuconojirimycin hydrochloride degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Deoxyfuconojirimycin hydrochloride (DFJ-HCl) during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of DFJ-HCl.

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent results Degradation of DFJ-HCl due to improper storage or handling.1. Verify Storage Conditions: Ensure the solid compound and stock solutions are stored according to the recommendations in the FAQ section. 2. Prepare Fresh Solutions: Whenever possible, prepare aqueous solutions of DFJ-HCl fresh for each experiment. Avoid long-term storage of aqueous solutions at 4°C. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated changes in temperature. 4. Protect from Light: Store all solutions containing DFJ-HCl in amber vials or wrapped in aluminum foil to prevent photodegradation.
Precipitate formation in solutions Poor solubility or reaction with components in the medium.1. Confirm Solubility: DFJ-HCl is highly soluble in water. If using other solvents or complex media, verify solubility at the desired concentration. Gentle warming or sonication can aid dissolution in water. 2. Check for Incompatibilities: Avoid mixing DFJ-HCl stock solutions with strong oxidizing agents. When preparing complex solutions, add DFJ-HCl as the final step after all other components are fully dissolved.
Suspected degradation during an experiment Exposure to harsh experimental conditions (e.g., extreme pH, high temperature).1. Assess Experimental Conditions: Review the pH, temperature, and duration of your experiment. Iminosugars can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. 2. Perform a Stability Check: If degradation is suspected, a simple stability check can be performed by incubating the DFJ-HCl solution under the experimental conditions for the relevant duration and analyzing for degradation products using a suitable analytical method like HPLC.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid DFJ-HCl should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, -20°C is recommended.

2. How should I prepare and store stock solutions of this compound?

For optimal stability, prepare stock solutions in a suitable solvent such as water or DMSO. It is highly recommended to prepare aqueous solutions fresh for each use. If short-term storage of aqueous solutions is necessary, it is best to store them at -20°C or -80°C. Based on data for the closely related compound 1-Deoxynojirimycin hydrochloride, the following storage guidelines are recommended for stock solutions:

  • Store at -80°C for up to 6 months.

  • Store at -20°C for up to 1 month.

To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.

3. What is the stability of this compound in aqueous solutions at different pH values?

4. Is this compound sensitive to light?

Yes, protection from light is recommended for both solid DFJ-HCl and its solutions to prevent potential photodegradation.

5. What are the known incompatibilities of this compound?

Avoid mixing DFJ-HCl with strong oxidizing agents, as this can lead to chemical degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general method for determining the stability of DFJ-HCl in a specific buffer solution under defined temperature and light conditions.

Materials:

  • This compound (solid)

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • High-purity water

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)

  • Temperature-controlled incubator

  • Light source for photostability testing (optional, as per ICH Q1B guidelines)

  • Amber and clear glass vials

Procedure:

  • Preparation of DFJ-HCl Stock Solution:

    • Accurately weigh a known amount of DFJ-HCl powder.

    • Dissolve the powder in the buffer of choice to a final concentration of, for example, 1 mg/mL. Ensure complete dissolution.

  • Sample Preparation for Stability Study:

    • Aliquot the DFJ-HCl stock solution into several amber and clear vials. The use of both types of vials allows for the assessment of photostability.

    • Prepare a "time zero" sample by immediately diluting an aliquot of the stock solution to a suitable concentration for HPLC analysis and injecting it into the HPLC system.

  • Storage Conditions:

    • Place the vials in a temperature-controlled incubator set to the desired experimental temperature (e.g., room temperature (25°C) or physiological temperature (37°C)).

    • For photostability assessment, expose the clear vials to a controlled light source, while keeping the amber vials protected from light to serve as controls.

  • Time Points for Analysis:

    • Withdraw aliquots from the vials at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency of sampling should be adjusted based on the expected stability of the compound.

  • HPLC Analysis:

    • At each time point, dilute the withdrawn sample to the same concentration as the "time zero" sample.

    • Analyze the samples by HPLC. The method should be capable of separating the parent DFJ-HCl peak from any potential degradation products.

    • Record the peak area of the DFJ-HCl peak at each time point.

  • Data Analysis:

    • Calculate the percentage of DFJ-HCl remaining at each time point relative to the "time zero" sample.

    • Plot the percentage of DFJ-HCl remaining versus time to determine the degradation kinetics.

Visualizations

Degradation_Troubleshooting Troubleshooting DFJ-HCl Degradation start Inconsistent Experimental Results or Loss of Activity check_storage Verify Storage Conditions (Temp, Light, Aliquots) start->check_storage fresh_solution Prepare Fresh Solutions for Each Experiment check_storage->fresh_solution Storage OK contact_support Contact Technical Support for Further Assistance check_storage->contact_support Improper Storage (Correct and Re-run) check_conditions Review Experimental Conditions (pH, Temp, Reagents) fresh_solution->check_conditions stability_test Perform Stability Assessment Under Experimental Conditions check_conditions->stability_test Harsh Conditions Identified check_conditions->contact_support Conditions Seem Mild stability_test->contact_support Degradation Confirmed

Caption: A decision tree for troubleshooting potential degradation of DFJ-HCl.

Stability_Workflow Experimental Workflow for DFJ-HCl Stability Assessment prep_stock Prepare DFJ-HCl Stock Solution in Buffer aliquot Aliquot into Amber and Clear Vials prep_stock->aliquot time_zero Analyze 'Time Zero' Sample via HPLC aliquot->time_zero storage Store Vials at Desired Temperature (with and without light exposure) aliquot->storage sampling Withdraw Samples at Predetermined Time Points storage->sampling analysis Analyze Samples via HPLC sampling->analysis data Calculate % Remaining and Determine Degradation Rate analysis->data

Caption: A flowchart outlining the key steps for assessing the stability of DFJ-HCl.

Signaling_Pathway_Concept Conceptual Pathway of Factors Affecting DFJ-HCl Stability cluster_factors Degradation Factors DFJ Deoxyfuconojirimycin Hydrochloride (Stable) Degraded_DFJ Degraded DFJ-HCl (Inactive) DFJ->Degraded_DFJ Degradation pH Extreme pH (Acidic or Basic) pH->Degraded_DFJ Temp High Temperature Temp->Degraded_DFJ Light UV/Visible Light Light->Degraded_DFJ Oxidants Strong Oxidizing Agents Oxidants->Degraded_DFJ

Caption: A diagram illustrating the factors that can lead to the degradation of DFJ-HCl.

Optimizing incubation time with Deoxyfuconojirimycin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time with Deoxyfuconojirimycin hydrochloride (DFJ-HCl). Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this potent α-L-fucosidase inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: Deoxyfuconojirimycin (DFJ) is a potent, specific, and competitive inhibitor of the enzyme α-L-fucosidase.[1][2] Its hydrochloride salt (DFJ-HCl) is a stable, water-soluble form of the compound. The inhibitory action of DFJ stems from its structural similarity to L-fucose, allowing it to bind to the active site of α-L-fucosidase. The inhibition is pH-dependent and involves the formation of an ion-pair between the protonated iminosugar and a carboxylate group within the enzyme's active site, mimicking the transition state of the natural substrate.[1][2]

Q2: What is a recommended starting point for incubation time when using DFJ-HCl in cell-based assays?

A2: The optimal incubation time is highly dependent on the experimental endpoint. For assessing the direct inhibition of cellular α-L-fucosidase activity, a shorter incubation time of 1 to 4 hours is a reasonable starting point.[3] To observe downstream effects on protein fucosylation, cell signaling, or phenotype, a longer incubation period of 24 to 72 hours is typically required to allow for protein turnover and for the effects of reduced fucosylation to manifest.[3]

Q3: How does the concentration of DFJ-HCl influence the required incubation time?

A3: Higher concentrations of DFJ-HCl will generally lead to a more rapid and complete inhibition of α-L-fucosidase, potentially reducing the required incubation time to observe an effect. Conversely, at lower concentrations, a longer incubation period may be necessary to achieve the desired level of inhibition. It is crucial to perform a dose-response experiment for your specific cell line and endpoint to determine the optimal concentration.

Q4: Can prolonged incubation with DFJ-HCl be toxic to cells?

A4: While DFJ-HCl is generally well-tolerated by many cell lines, prolonged exposure at high concentrations can potentially impact cell viability. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your main experiment, especially for incubation times exceeding 48 hours. This will help you distinguish between effects due to the inhibition of fucosylation and non-specific cytotoxic effects.

Q5: Do I need to pre-incubate my cells or lysate with DFJ-HCl before adding a substrate in an enzyme activity assay?

A5: Yes, a pre-incubation step is highly recommended in enzyme activity assays. This allows the inhibitor to bind to the enzyme and reach equilibrium. The optimal pre-incubation time depends on the association rate constant and the inhibitor concentration. For many competitive inhibitors, a pre-incubation of 5 to 15 minutes is sufficient.[4][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on fucosylation after treatment Incubation time is too short for protein turnover to reflect the inhibition.Increase the incubation time. For stable glycoproteins, 48-72 hours or even longer may be necessary.
DFJ-HCl concentration is too low.Perform a dose-response experiment to determine the IC50 for your cell line and endpoint.
The target protein has a very long half-life.Consider using a pulse-chase labeling experiment to directly measure the incorporation of fucose into newly synthesized proteins.
High cell death observed at longer incubation times DFJ-HCl concentration is too high, leading to cytotoxicity.Determine the maximum non-toxic concentration using a viability assay and use a concentration at or below this for your experiments.
The inhibition of fucosylation is detrimental to your specific cell line.This could be an important biological finding. Try to characterize the mechanism of cell death (e.g., apoptosis vs. necrosis).
Inconsistent results between experiments Variation in cell density at the time of treatment.Ensure consistent cell seeding density and confluency across all experiments.
Instability of DFJ-HCl in culture medium over long incubation periods.For incubations longer than 48 hours, consider replenishing the medium with fresh DFJ-HCl.
No inhibition observed in an in vitro enzyme assay Insufficient pre-incubation time.Increase the pre-incubation time of the enzyme with DFJ-HCl to 15-30 minutes to ensure binding equilibrium is reached.
Incorrect pH of the assay buffer.The inhibition by DFJ is pH-dependent. Ensure the assay buffer pH is optimal for both enzyme activity and inhibitor binding (typically between pH 4.0 and 7.5).[1]

Data Presentation

Table 1: Hypothetical Optimization of DFJ-HCl Incubation Time on Protein Fucosylation

Incubation Time (hours)DFJ-HCl (µM)Relative Fucosylation (%)Cell Viability (%)
24106598
24503295
48104896
48501592
72103594
7250888

Table 2: Hypothetical IC50 Values for α-L-fucosidase Inhibition by DFJ-HCl with Varying Pre-incubation Times

Pre-incubation Time (minutes)IC50 (nM)
155
522
1510
3010

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for Inhibiting Cellular Fucosylation

This protocol outlines a time-course experiment to determine the optimal incubation time of DFJ-HCl for reducing the fucosylation of a specific glycoprotein (B1211001) of interest in a cell-based assay.

  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach over-confluency during the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a stock solution of this compound in sterile PBS or cell culture medium.

  • Treatment: Treat the cells with a pre-determined concentration of DFJ-HCl (based on a prior dose-response experiment). Include a vehicle-only control.

  • Incubation: Incubate the cells for various time points (e.g., 12, 24, 48, and 72 hours).

  • Cell Lysis: At each time point, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Analysis of Fucosylation:

    • Western Blotting: Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific to your glycoprotein of interest. A decrease in fucosylation may result in a shift in the protein's molecular weight.

    • Lectin Blotting: Alternatively, probe the blot with a fucose-binding lectin (e.g., Aleuria aurantia (B1595364) lectin - AAL) to assess the overall change in fucosylation of the glycoprotein.

  • Data Analysis: Quantify the band intensities and normalize to a loading control. Plot the relative fucosylation against the incubation time to determine the optimal duration for achieving the desired level of inhibition.

Protocol 2: In Vitro α-L-fucosidase Inhibition Assay

This protocol is for determining the IC50 value of DFJ-HCl for α-L-fucosidase in a cell-free system.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Enzyme Solution: Prepare a working solution of α-L-fucosidase in the assay buffer.

    • Substrate Solution: Prepare a solution of a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-L-fucopyranoside or 4-methylumbelliferyl-α-L-fucopyranoside) in the assay buffer.[6][7]

    • Inhibitor Dilutions: Prepare a serial dilution of DFJ-HCl in the assay buffer.

    • Stop Solution: Prepare a stop solution (e.g., 0.5 M sodium carbonate).

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to each well.

    • Add the DFJ-HCl dilutions to the appropriate wells. Include a no-inhibitor control.

    • Add the enzyme solution to all wells.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for 20-30 minutes. The reaction should be stopped within the linear range.

    • Reaction Termination: Add the stop solution to all wells.

  • Data Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each DFJ-HCl concentration relative to the no-inhibitor control. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

DFJ_Mechanism_of_Action cluster_0 α-L-fucosidase Active Site cluster_1 Inhibition by DFJ-HCl Enzyme α-L-fucosidase Product De-fucosylated Glycoprotein + L-Fucose Enzyme->Product Catalyzes hydrolysis Blocked_Enzyme Inactive Enzyme-Inhibitor Complex Enzyme->Blocked_Enzyme Substrate Fucosylated Glycoprotein Substrate->Enzyme Binds to active site Substrate->Blocked_Enzyme Binding is blocked DFJ Deoxyfuconojirimycin (DFJ) DFJ->Enzyme Competitively binds to active site

Caption: Mechanism of competitive inhibition of α-L-fucosidase by Deoxyfuconojirimycin.

Incubation_Time_Optimization_Workflow start Start: Seed Cells treat Treat cells with DFJ-HCl and Vehicle Control start->treat incubate Incubate for Different Time Points (e.g., 12, 24, 48, 72h) treat->incubate harvest Harvest Cells and Prepare Lysates at each Time Point incubate->harvest cytotoxicity Parallel Assay: Assess Cell Viability incubate->cytotoxicity analyze Analyze Fucosylation (Western/Lectin Blot) harvest->analyze quantify Quantify Results and Normalize analyze->quantify determine Determine Optimal Incubation Time quantify->determine

References

Technical Support Center: Deoxyfuconojirimycin Hydrochloride (DFJ-HCl) Cytotoxicity in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct quantitative cytotoxicity data (e.g., IC50 values) for Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is limited in publicly available scientific literature. The information provided herein is based on the known biochemical activity of DFJ-HCl as a potent α-L-fucosidase inhibitor and extrapolated from studies on structurally related iminosugars, such as 1-Deoxynojirimycin (B1663644) (DNJ) and N-butyldeoxynojirimycin (NB-DNJ). Researchers are strongly advised to perform their own dose-response experiments to determine the specific cytotoxicity of DFJ-HCl in their cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DFJ-HCl)?

A1: this compound is a potent and specific competitive inhibitor of α-L-fucosidase.[1][2] This enzyme is responsible for removing fucose residues from glycoproteins and glycolipids. By inhibiting this enzyme, DFJ-HCl can alter the fucosylation of cellular glycoconjugates, which may impact various cellular processes.

Q2: How might DFJ-HCl induce cytotoxicity?

A2: While direct evidence is limited, the potential cytotoxic effects of DFJ-HCl may arise from its inhibition of α-L-fucosidase, leading to:

  • Altered Cell Signaling: Fucosylated glycans are crucial for many cell surface receptor functions. Altering their structure could disrupt signaling pathways controlling cell growth, proliferation, and survival.

  • Induction of Apoptosis: Disruption of normal cellular processes due to aberrant glycosylation can lead to cellular stress, including endoplasmic reticulum (ER) stress, which can trigger programmed cell death (apoptosis). Studies on related iminosugars have shown induction of apoptosis in cancer cells.

  • Changes in Cell Adhesion and Metastasis: Fucosylation plays a role in cell-cell and cell-matrix interactions. Inhibition by DFJ-HCl has been shown to increase the invasiveness of some cancer cells by altering cell surface molecules like Lewis X antigen and CD44.[3]

Q3: Is the cytotoxicity of DFJ-HCl expected to be cell-line specific?

A3: Yes, the cytotoxic effects of DFJ-HCl are likely to be highly cell-line specific. This is a common characteristic of iminosugars.[4] The sensitivity of a particular cell line will depend on its reliance on fucosylated glycans for critical cellular functions, its metabolic pathways, and its ability to tolerate cellular stress.

Q4: What are the typical concentrations of related iminosugars used in cell culture experiments?

A4: For the related compound 1-Deoxynojirimycin (DNJ), concentrations in the low micromolar to millimolar range have been used in cellular assays. Cytotoxic effects in some cancer cell lines have been observed at millimolar concentrations. It is crucial to determine the optimal concentration for your specific cell line and experimental goals through a dose-response study.

Quantitative Data Summary

CompoundCell LineAssayIC50 ValueReference
1-Deoxynojirimycin (DNJ)A172 (Glioblastoma)MTT Assay5.3 mM[5][6]
1-Deoxynojirimycin (DNJ)ACP02 (Gastric Adenocarcinoma)MTT Assay19.3 mM[6]
1-Deoxynojirimycin (DNJ)MRC5 (Normal Lung Fibroblast)MTT Assay21.8 mM[6]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent cell settling. Use a calibrated multichannel pipette for consistent dispensing. The initial seeding density can significantly impact the apparent IC50 value.[7]

  • Possible Cause: Edge effects on the microplate.

    • Solution: Avoid using the outer wells of the assay plate, as they are more prone to evaporation. Alternatively, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider preparing fresh dilutions or exploring alternative solvent systems that are compatible with your cells.

Issue 2: No Significant Cytotoxicity Observed

  • Possible Cause: Cell line resistance.

    • Solution: The selected cell line may be inherently resistant to the effects of DFJ-HCl. Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay. It may also be necessary to test a wider range of DFJ-HCl concentrations or extend the incubation time.

  • Possible Cause: Sub-optimal assay conditions.

    • Solution: Ensure that the incubation time is sufficient for the compound to exert its effects. For enzyme inhibitors, a longer incubation period (e.g., 48-72 hours) may be necessary to observe downstream cytotoxic effects. Also, verify that the chosen cytotoxicity assay is appropriate for the expected mechanism of cell death (e.g., apoptosis vs. necrosis).

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for determining the effect of DFJ-HCl on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (DFJ-HCl)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of DFJ-HCl in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing various concentrations of DFJ-HCl. Include a vehicle control (medium with the same amount of solvent used to dissolve DFJ-HCl, if any).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC50 value (the concentration of DFJ-HCl that inhibits cell viability by 50%).

Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol can be used to determine if DFJ-HCl induces apoptosis.

Materials:

  • Cells treated with DFJ-HCl

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with various concentrations of DFJ-HCl for the desired time. Harvest both adherent and floating cells.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Experiment Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates treatment Treatment with DFJ-HCl (serial dilutions) cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization readout Absorbance Reading (570nm) formazan_solubilization->readout viability_calc Calculate % Viability readout->viability_calc ic50_determination Determine IC50 viability_calc->ic50_determination

Caption: Experimental workflow for determining the cytotoxicity of DFJ-HCl using an MTT assay.

signaling_pathway cluster_cell Cell DFJ_HCl Deoxyfuconojirimycin HCl alpha_fucosidase α-L-Fucosidase DFJ_HCl->alpha_fucosidase inhibits altered_fucosylation Altered Glycan Fucosylation alpha_fucosidase->altered_fucosylation receptor_dysfunction Cell Surface Receptor Dysfunction altered_fucosylation->receptor_dysfunction er_stress ER Stress altered_fucosylation->er_stress apoptosis Apoptosis receptor_dysfunction->apoptosis may lead to er_stress->apoptosis can trigger

Caption: Postulated signaling pathway for DFJ-HCl-induced cytotoxicity.

References

Technical Support Center: Overcoming Resistance to Deoxyfuconojirimycin Hydrochloride in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Deoxyfuconojirimycin hydrochloride (DFJ-HCl) in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (DFJ-HCl) is an iminosugar, a carbohydrate mimic, that acts as a potent competitive inhibitor of α-L-fucosidase.[1] Its mechanism of action involves mimicking the transition state of the fucose substrate, thereby blocking the active site of the enzyme and preventing the hydrolysis of fucosylated glycoconjugates.

Q2: We are observing a diminished effect of DFJ-HCl in our cell lines after prolonged treatment. What are the potential mechanisms of this acquired resistance?

A2: Acquired resistance to enzyme inhibitors like DFJ-HCl in long-term cell culture can arise from several mechanisms. Based on studies of resistance to other glycosidase inhibitors and cytotoxic agents, the primary suspects include:

  • Target Enzyme Modification: Mutations in the gene encoding α-L-fucosidase could alter the enzyme's structure, reducing the binding affinity of DFJ-HCl without completely abolishing its catalytic activity.

  • Increased Drug Efflux: Upregulation of multidrug resistance (MDR) efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily, can actively transport DFJ-HCl out of the cell, lowering its intracellular concentration.[2][3][4][5]

  • Activation of Bypass Pathways: Cells may develop or upregulate alternative metabolic or signaling pathways to compensate for the inhibition of α-L-fucosidase, thereby circumventing the effects of the drug.

  • Changes in Gene Expression: Altered expression of genes involved in cellular metabolism, stress response, or apoptosis can contribute to a resistant phenotype.[6][7][8][9][10]

Q3: Are there known mutations in α-L-fucosidase that confer resistance to DFJ-HCl?

A3: While specific mutations in α-L-fucosidase that confer resistance to DFJ-HCl have not been extensively documented in the literature, mutations in other glycosidases have been shown to cause resistance to their respective inhibitors. It is plausible that mutations in or near the active site of α-L-fucosidase could lead to reduced inhibitor binding. Structural modeling of the enzyme can help predict which residues are critical for DFJ-HCl interaction.[11]

Q4: How can we investigate if our resistant cell line is overexpressing efflux pumps?

A4: You can investigate the role of efflux pumps through several experimental approaches:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) or microarray analysis to compare the mRNA levels of known efflux pump genes (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) between your resistant and parental (sensitive) cell lines.

  • Western Blotting: Determine the protein levels of these efflux pumps to confirm if the increased gene expression translates to higher protein content.

  • Functional Assays: Use fluorescent substrates of efflux pumps (e.g., rhodamine 123 for P-glycoprotein) to measure their activity. A lower accumulation of the fluorescent substrate in resistant cells compared to sensitive cells would indicate increased efflux activity. This can be reversed by known efflux pump inhibitors.

Troubleshooting Guides

Problem 1: Decreased efficacy of DFJ-HCl over time.
Possible Cause Troubleshooting Steps
Development of a resistant cell population. 1. Cell Line Re-authentication: Verify the identity of your cell line to rule out contamination or misidentification. 2. IC50 Determination: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of DFJ-HCl for both the long-term treated (potentially resistant) and the original, untreated (sensitive) parental cell lines. A significant increase in the IC50 value for the treated line suggests acquired resistance. 3. Single-Cell Cloning: Isolate single-cell clones from the resistant population to obtain a homogenous resistant cell line for further characterization.
Compound Instability. 1. Fresh Compound Preparation: Prepare fresh stock solutions of DFJ-HCl for each experiment. 2. Storage Conditions: Ensure that the compound is stored under the recommended conditions to prevent degradation.
Problem 2: How to identify the mechanism of resistance in our cell line.
Experimental Approach Detailed Protocol
Inducing a Resistant Cell Line (In Vitro) 1. Start with a sensitive parental cell line. 2. Continuously culture the cells in the presence of a low concentration of DFJ-HCl (e.g., at or slightly below the IC50). 3. Gradually increase the concentration of DFJ-HCl in the culture medium as the cells adapt and resume normal growth. 4. Periodically determine the IC50 to monitor the development of resistance. 5. Once a significantly resistant population is established (e.g., >10-fold increase in IC50), isolate single-cell clones for a homogenous resistant line.
Gene Expression Analysis of Resistant vs. Sensitive Cells 1. RNA Extraction: Isolate high-quality total RNA from both the resistant and parental (sensitive) cell lines. 2. Library Preparation and Sequencing (RNA-Seq) or Microarray: Perform whole-transcriptome sequencing or microarray analysis to identify differentially expressed genes. 3. Bioinformatic Analysis: Analyze the data to identify enriched pathways and gene ontologies in the resistant cells. Look specifically for upregulation of efflux pumps, metabolic enzymes, or signaling proteins that could contribute to a bypass mechanism. 4. Validation: Validate the expression of key differentially expressed genes using qRT-PCR.
Enzyme Kinetic Assays 1. Cell Lysate Preparation: Prepare cell lysates from both resistant and sensitive cell lines. 2. α-L-fucosidase Activity Assay: Measure the enzymatic activity of α-L-fucosidase in the presence of varying concentrations of DFJ-HCl. 3. Kinetic Parameter Determination: Determine the Michaelis-Menten constant (Km) for the substrate and the inhibition constant (Ki) for DFJ-HCl for the enzyme from both cell lines. A significant increase in the Ki value for the resistant cell line's enzyme would suggest a target-based resistance mechanism.

Data Presentation: Summarizing Resistance Data

When publishing or presenting your findings, clearly structured tables are essential for comparing data between sensitive and resistant cell lines.

Table 1: Comparison of DFJ-HCl Sensitivity and Efflux Pump Expression

Cell LineDFJ-HCl IC50 (µM)Relative mRNA Expression (Fold Change vs. Sensitive)
ABCB1
Sensitive1.5 ± 0.21.0
Resistant25.8 ± 3.115.2 ± 1.8

Table 2: Kinetic Parameters of α-L-fucosidase Inhibition by DFJ-HCl

Cell LineKm (mM)Ki (µM)
Sensitive0.85 ± 0.050.05 ± 0.01
Resistant0.92 ± 0.071.25 ± 0.15

Visualizing Resistance Mechanisms and Experimental Workflows

Signaling Pathways

G cluster_0 Potential Resistance Mechanisms to DFJ-HCl DFJ DFJ-HCl Fucosidase α-L-Fucosidase DFJ->Fucosidase Inhibition Cell Cell Membrane DFJ->Cell Efflux Efflux Pump (e.g., ABCB1) Efflux->DFJ Export Mutation Fucosidase Mutation Mutation->Fucosidase Alters Binding Site Bypass Bypass Pathway Activation GeneExp Altered Gene Expression GeneExp->Efflux Upregulation GeneExp->Bypass Upregulation Nucleus Nucleus GeneExp->Nucleus

Caption: Potential mechanisms of cellular resistance to DFJ-HCl.

Experimental Workflow

G start Observe Decreased DFJ-HCl Efficacy ic50 Determine IC50 of Sensitive vs. Resistant Cells start->ic50 induce Induce Resistance by Chronic Exposure ic50->induce characterize Characterize Resistance Mechanism induce->characterize gene_exp Gene Expression Analysis (RNA-Seq, qRT-PCR) characterize->gene_exp western Western Blot for Efflux Pumps characterize->western kinetics Enzyme Kinetics (Ki Determination) characterize->kinetics overcome Strategies to Overcome Resistance gene_exp->overcome western->overcome kinetics->overcome combo Combination Therapy (e.g., with Efflux Pump Inhibitor) overcome->combo analog Test Structural Analogs of DFJ-HCl overcome->analog

Caption: Workflow for investigating and overcoming DFJ-HCl resistance.

References

Validation & Comparative

Validating α-L-Fucosidase Inhibition: A Comparative Guide to Deoxyfuconojirimycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific enzyme inhibitor is paramount. This guide provides a comprehensive comparison of Deoxyfuconojirimycin hydrochloride (DFJ), a potent inhibitor of α-L-fucosidase, with other alternative inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in research and development.

α-L-fucosidase (FUCA) is a lysosomal glycoside hydrolase that plays a crucial role in the catabolism of fucose-containing glycoconjugates. Dysregulation of FUCA activity has been implicated in various pathological conditions, including cancer, inflammation, and lysosomal storage disorders such as fucosidosis. Consequently, the development and validation of FUCA inhibitors are of significant interest for both basic research and therapeutic applications.

This compound, a fucose analogue, is a well-established, potent, and specific competitive inhibitor of α-L-fucosidase.[1][2][3] Its inhibitory activity stems from its structural similarity to the natural substrate, allowing it to bind tightly to the enzyme's active site.

Comparative Inhibitory Potency

The efficacy of an inhibitor is quantitatively described by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency. The following table summarizes the inhibitory activities of Deoxyfuconojirimycin and its derivatives against α-L-fucosidase from various sources.

InhibitorEnzyme SourceKiIC50Type of InhibitionReference
Deoxyfuconojirimycin (DFJ) Human Liver1 x 10⁻⁸ M-Competitive[1][2][3]
1-C-Undecyl-fuconojirimycinThermotoga maritima16 nM-Not Specified[4]
C1-substituted fuconojirimycin derivativeThermotoga maritima0.47 pM (Ki*)-Slow-binding[4]
C5-substituted fuconojirimycin derivativeThermotoga maritima6.0 µM-Not Specified[4]
Deoxymannojirimycin (DMJ) Human LiverPotent Inhibitor-Competitive[1][5]
5a-carba-β-L-fucopyranosylamineBovine Kidney2.0 x 10⁻⁷ M-Not Specified[6]

Note: Ki denotes the final, tightened inhibition constant for slow-binding inhibitors. Direct comparison of Ki and IC50 values should be made with caution as IC50 values are dependent on experimental conditions, including substrate concentration.[7]

The Role of α-L-Fucosidase in Cancer Signaling

α-L-fucosidase 1 (FUCA1) has been identified as a target of the tumor suppressor p53. In cancer, altered fucosylation, regulated by fucosidases and fucosyltransferases, can impact cell signaling pathways critical for tumor progression, such as the FAK/Src pathway, which is involved in cell migration and adhesion.

FUCA1_Cancer_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm Integrin Integrin FAK FAK Integrin->FAK activates Src Src FAK->Src activates Migration_Adhesion Cell Migration & Adhesion Src->Migration_Adhesion promotes p53 p53 FUCA1 FUCA1 p53->FUCA1 activates FUCA1->Integrin defucosylates

Caption: α-L-fucosidase 1 (FUCA1) in the FAK/Src signaling pathway.

Experimental Protocols

Accurate determination of inhibitor potency requires robust and standardized experimental protocols. Below are detailed methodologies for colorimetric and fluorometric α-L-fucosidase activity assays.

Colorimetric α-L-Fucosidase Activity Assay

This assay is based on the cleavage of p-nitrophenyl-α-L-fucopyranoside (pNPF) by α-L-fucosidase, which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • α-L-fucosidase enzyme

  • This compound (or other inhibitors)

  • p-Nitrophenyl-α-L-fucopyranoside (pNPF)

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Stop Solution (e.g., 1 M Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the α-L-fucosidase enzyme in assay buffer. Prepare a series of dilutions of this compound in assay buffer.

  • Reaction Setup: In a 96-well plate, add a fixed amount of the enzyme solution to each well. Add varying concentrations of the inhibitor to the respective wells. Include control wells with enzyme and buffer but no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate pNPF to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a defined time (e.g., 10 minutes) at the optimal temperature for the enzyme.

  • Termination of Reaction: Stop the reaction by adding the stop solution to each well.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.[7]

Experimental Workflow for Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against α-L-fucosidase.

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Setup_Reaction Set up Reaction in Microplate: Enzyme + Inhibitor Prepare_Reagents->Setup_Reaction Pre_incubation Pre-incubate Setup_Reaction->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate at Optimal Temperature Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Signal Measure Absorbance or Fluorescence Stop_Reaction->Measure_Signal Data_Analysis Calculate % Inhibition, IC50, and Ki Measure_Signal->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Deoxyfuconojirimycin and Deoxymannojirimycin as α-L-Fucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two iminosugar inhibitors, Deoxyfuconojirimycin (DFJ) and Deoxymannojirimycin (DMJ), in the context of their activity against α-L-fucosidase. This information is intended to assist researchers in selecting the appropriate tool for studying the roles of fucosylation in various biological processes, from fundamental cell signaling to pathological conditions such as cancer and inflammation.

Introduction to α-L-Fucosidase and its Inhibition

α-L-fucosidases are glycoside hydrolase enzymes that catalyze the removal of terminal L-fucose residues from a variety of glycoconjugates, including glycoproteins and glycolipids. The process of fucosylation and defucosylation is critical for a myriad of cellular functions, including cell adhesion, signaling, and immune responses. Dysregulation of α-L-fucosidase activity has been implicated in several diseases, making it a compelling target for therapeutic intervention and a subject of intense research.

Inhibitors of α-L-fucosidase are invaluable chemical tools for elucidating the functional consequences of fucosylation. Deoxyfuconojirimycin (DFJ) is a well-established potent and specific inhibitor of this enzyme. Deoxymannojirimycin (DMJ), while primarily known as a mannosidase inhibitor, has also been shown to exhibit inhibitory activity against α-L-fucosidase, presenting an alternative for certain research applications.

Comparative Inhibitory Potency

The primary differentiator between DFJ and DMJ as α-L-fucosidase inhibitors is their potency. Experimental data demonstrates that DFJ is a significantly more potent inhibitor of human liver α-L-fucosidase than DMJ.

InhibitorTarget EnzymeInhibition Constant (Ki)
Deoxyfuconojirimycin (DFJ) Human Liver α-L-fucosidase1 x 10⁻⁸ M (10 nM)[1][2][3][4]
Deoxymannojirimycin (DMJ) Human Liver α-L-fucosidase5 x 10⁻⁶ M[3]

This approximately 500-fold difference in inhibitory potency underscores the high specificity and affinity of DFJ for α-L-fucosidase.[3] The structural basis for this difference lies in the stereochemistry of the hydroxyl groups and the presence of a methyl group in the fucopyranose ring mimicked by DFJ, which is absent in the mannose analogue DMJ.[1][3]

Mechanism of Action

Both DFJ and DMJ are iminosugars that act as competitive inhibitors of α-L-fucosidase.[1][2][3][4] Their mechanism of action is based on their structural resemblance to the natural substrate, L-fucose. The nitrogen atom in the piperidine (B6355638) ring of these inhibitors becomes protonated at physiological pH, mimicking the charge of the oxocarbenium ion-like transition state that forms during the enzymatic hydrolysis of the fucosidic bond. This allows the inhibitor to bind tightly to the enzyme's active site, preventing the binding and cleavage of the natural substrate.[1][3] The pH-dependency of their inhibition suggests the formation of an ion-pair between the protonated inhibitor and a carboxylate group within the active site of the enzyme.[1][3]

Cellular Effects and Impact on Signaling Pathways

Inhibition of α-L-fucosidase can have significant downstream effects on cellular processes by altering the fucosylation status of key signaling molecules. For instance, fucosylation is crucial for the synthesis of sialyl-Lewis X/A (sLeX/A), ligands for E-selectin that mediate cell adhesion. Inhibition of fucosylation has been shown to reduce the expression of these ligands, thereby impairing cell adhesion, migration, and proliferation in cancer models.[5]

Notably, treatment of invasive ductal carcinoma cells with a fucosylation inhibitor led to decreased activation of the ERK1/2 and p38 MAPK signaling pathways.[5] This suggests that α-L-fucosidase activity is upstream of these critical signaling cascades that regulate cell growth and survival. By preventing the removal of fucose residues, inhibitors like DFJ and DMJ can modulate these pathways.

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors Fucosylated_Glycoproteins Fucosylated Glycoproteins Growth_Factor_Receptors Growth Factor Receptors Fucosylated_Glycoproteins->Growth_Factor_Receptors Modulates Function ERK1_2 ERK1/2 Activation Growth_Factor_Receptors->ERK1_2 p38_MAPK p38 MAPK Activation Growth_Factor_Receptors->p38_MAPK DFJ Deoxyfuconojirimycin (DFJ) alpha_L_Fucosidase α-L-Fucosidase DFJ->alpha_L_Fucosidase Inhibits DMJ Deoxymannojirimycin (DMJ) DMJ->alpha_L_Fucosidase Inhibits alpha_L_Fucosidase->Fucosylated_Glycoproteins Defucosylates Cell_Proliferation Cell Proliferation & Migration ERK1_2->Cell_Proliferation p38_MAPK->Cell_Proliferation

Caption: Inhibition of α-L-fucosidase by DFJ or DMJ can impact cell signaling pathways.

Experimental Protocols

Determination of Inhibitory Constant (Ki) for α-L-Fucosidase

The following protocol outlines a general method for determining the Ki of an inhibitor against α-L-fucosidase using a colorimetric or fluorometric assay.

Materials:

  • Purified α-L-fucosidase (e.g., from human liver or bovine kidney)

  • Chromogenic or fluorogenic substrate:

    • p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) for colorimetric assay

    • 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) for fluorometric assay

  • Assay buffer (e.g., 0.1 M sodium citrate (B86180) buffer, pH 5.5)

  • Stop solution:

    • For pNP-Fuc: 1 M sodium carbonate

    • For 4-MUF: 0.4 M glycine-NaOH, pH 10.4

  • Deoxyfuconojirimycin (DFJ) or Deoxymannojirimycin (DMJ) stock solutions

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme and Substrate Preparation: Prepare a working solution of α-L-fucosidase in the assay buffer. Prepare a range of substrate concentrations bracketing the known Km value for the enzyme.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor (DFJ or DMJ) in the assay buffer.

  • Assay Setup: In a 96-well plate, set up reactions containing the assay buffer, a fixed concentration of α-L-fucosidase, and varying concentrations of the inhibitor. Include control wells without the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding the appropriate stop solution.

  • Data Acquisition:

    • For the colorimetric assay, measure the absorbance at 405 nm.

    • For the fluorometric assay, measure the fluorescence with excitation at ~360 nm and emission at ~465 nm.

  • Data Analysis:

    • Calculate the initial reaction velocities (v) for each inhibitor concentration.

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • To determine the Ki, a Dixon plot (1/v vs. [I]) or a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used. The Ki can also be calculated from the IC50 value using the Cheng-Prusoff equation if the Km of the substrate is known.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Enzyme, Substrate & Inhibitor Solutions B Mix Enzyme & Inhibitor in 96-well plate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Add Stop Solution E->F G Read Absorbance/ Fluorescence F->G H Calculate Reaction Velocities G->H I Plot Data (e.g., Dixon Plot) H->I J Determine Ki Value I->J

Caption: Experimental workflow for determining the Ki of fucosidase inhibitors.

Conclusion

Deoxyfuconojirimycin (DFJ) is a highly potent and specific competitive inhibitor of α-L-fucosidase, making it the preferred choice for studies requiring maximal and selective inhibition of this enzyme. Deoxymannojirimycin (DMJ), while being a less potent inhibitor of α-L-fucosidase, can still be a useful tool, particularly in studies where a broader spectrum of glycosidase inhibition might be desired or as a comparative control. The choice between these two inhibitors will ultimately depend on the specific experimental goals and the required degree of potency and selectivity. Understanding their respective inhibitory profiles is crucial for the accurate interpretation of experimental results in the burgeoning field of glycobiology.

References

Unveiling Reduced Fucosylation: A Comparative Guide to Deoxyfuconojirimycin and 2-Fluorofucose Treatment with Western Blot Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the reduction of protein fucosylation is a critical step in various fields, from cancer biology to immunology. This guide provides a comprehensive comparison of two methods for reducing fucosylation—treatment with Deoxyfuconojirimycin (DFJ) and 2-Fluorofucose (2-FF)—and details the use of Western blot analysis as a confirmatory technique.

This document outlines the mechanisms of action of these small molecules, presents available quantitative data, and provides detailed experimental protocols. We will explore the direct inhibition of fucosyltransferases by 2-FF and the enzymatic degradation approach by the α-L-fucosidase inhibitor, DFJ.

Comparing Fucosylation Inhibition Strategies

Deoxyfuconojirimycin (DFJ) is a potent competitive inhibitor of α-L-fucosidase, an enzyme responsible for removing fucose residues from glycoproteins.[1][2] By inhibiting this enzyme, DFJ treatment can lead to an accumulation of fucosylated proteins. However, its application to reduce the overall fucosylation of newly synthesized proteins is less direct and not as extensively documented in the literature through Western blot analysis.

In contrast, 2-Fluorofucose (2-FF) is a fucose analog that acts as a metabolic inhibitor.[3][4] Once inside the cell, it is converted into a fraudulent nucleotide sugar donor, GDP-2-FF, which is a poor substrate for fucosyltransferases (FUTs). This leads to a direct and dose-dependent inhibition of fucose incorporation into nascent polypeptide chains.

The following table summarizes the key differences and available data for these two approaches.

FeatureDeoxyfuconojirimycin (DFJ)2-Fluorofucose (2-FF)
Mechanism of Action Competitive inhibitor of α-L-fucosidase.[1][2]Metabolic inhibitor; converted to GDP-2-FF, a poor substrate for fucosyltransferases.[3][4]
Primary Effect Prevents the removal of fucose from glycoproteins.Prevents the addition of fucose to newly synthesized glycoproteins.
Reported Efficacy Potent inhibitor of α-L-fucosidase with a Ki of 1 x 10⁻⁸ M.[1][2]Dose-dependent reduction of total fucosylation. At 100 µM, a significant reduction in fucosylation is observed, with a near-complete loss at 500 µM in 4T1 cells as shown by Aleuria aurantia (B1595364) lectin (AAL) blotting.[5] In another study with CHO cells, 20µM of a 2-FF derivative reduced total fucosylation from 80% to 17.5%.[6]
Confirmation Method Primarily enzymatic assays.Lectin blotting with fucose-specific lectins (e.g., AAL) provides clear visual and quantifiable evidence of reduced fucosylation.[4][5]

Visualizing the Mechanisms of Fucosylation Inhibition

To better understand how these inhibitors function at a cellular level, the following diagrams illustrate their points of intervention in the fucosylation pathway.

Mechanism of Fucosylation Inhibition cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus GDP_Mannose GDP-Mannose GMD GMD GDP_Mannose->GMD GDP_4k_6d_Mannose GDP-4-keto-6-deoxymannose GMD->GDP_4k_6d_Mannose FX FX GDP_4k_6d_Mannose->FX GDP_Fucose_de_novo GDP-Fucose FX->GDP_Fucose_de_novo GDP_Fucose_golgi GDP-Fucose GDP_Fucose_de_novo->GDP_Fucose_golgi Transport Fucose Fucose FK FK Fucose->FK Fuc_1_P Fucose-1-Phosphate FK->Fuc_1_P FPGT FPGT Fuc_1_P->FPGT GDP_Fucose_salvage GDP-Fucose FPGT->GDP_Fucose_salvage GDP_Fucose_salvage->GDP_Fucose_golgi Transport FUT FUT GDP_Fucose_golgi->FUT Fucosylated_Glycoprotein Fucosylated Glycoprotein (B1211001) FUT->Fucosylated_Glycoprotein Glycoprotein Glycoprotein Glycoprotein->FUT alpha_L_Fucosidase α-L-Fucosidase Fucosylated_Glycoprotein->alpha_L_Fucosidase Defucosylation Two_FF 2-Fluorofucose (2-FF) GDP_2_FF GDP-2-FF Two_FF->GDP_2_FF Metabolism GDP_2_FF->FUT Inhibits DFJ Deoxyfuconojirimycin (DFJ) DFJ->alpha_L_Fucosidase Inhibits alpha_L_Fucosidase->Glycoprotein Defucosylation

Caption: Cellular pathways of protein fucosylation and points of inhibition by 2-FF and DFJ.

Experimental Workflow: From Treatment to Detection

The following diagram outlines the key steps involved in treating cells with a fucosylation inhibitor and subsequently analyzing the fucosylation status of proteins via lectin blotting.

Experimental Workflow for Fucosylation Analysis A Cell Culture B Treatment with Fucosylation Inhibitor (e.g., 2-FF or DFJ) A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer to PVDF Membrane E->F G Blocking F->G H Incubation with Biotinylated Fucose-Specific Lectin (e.g., AAL) G->H I Incubation with Streptavidin-HRP H->I J Chemiluminescent Detection I->J K Image Acquisition and Densitometry Analysis J->K

Caption: A streamlined workflow for Western blot-based analysis of protein fucosylation.

Detailed Experimental Protocols

Protocol 1: Inhibition of Fucosylation using 2-Fluorofucose (2-FF)

This protocol is adapted from a study on HepG2 cells.[7]

1. Cell Culture and Treatment: a. Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator. b. When cells reach 70-80% confluency, treat them with varying concentrations of 2-FF (e.g., 10 µM, 100 µM) or vehicle control (DMSO) for 3 days.

2. Protein Extraction: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the total protein.

3. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 2: General Protocol for Deoxyfuconojirimycin (DFJ) Treatment

1. Cell Culture and Treatment: a. Culture your cell line of interest under standard conditions. b. Prepare a stock solution of Deoxyfuconojirimycin (DFJ) in a suitable solvent (e.g., water or DMSO). c. Treat the cells with a range of DFJ concentrations (e.g., 1-100 µM) for a specified period (e.g., 24-72 hours). A vehicle control should be included.

2. Protein Extraction and Quantification: a. Follow the same procedure as described in Protocol 1 (steps 2 and 3).

Protocol 3: Lectin Blotting for Fucosylation Detection

This protocol is a general procedure for detecting fucosylated glycoproteins on a Western blot membrane.

1. SDS-PAGE and Western Blotting: a. Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes. b. Separate the proteins on a 10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

2. Blocking: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

3. Lectin Incubation: a. Incubate the membrane with a biotinylated fucose-specific lectin, such as Aleuria aurantia lectin (AAL) (e.g., 1 µg/mL in TBST with 1% BSA), overnight at 4°C with gentle agitation. AAL has a broad specificity for fucose linkages.[4]

4. Secondary Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP) (e.g., 1:5000 dilution in TBST with 1% BSA) for 1 hour at room temperature.

5. Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions. c. Capture the chemiluminescent signal using an imaging system.

6. Densitometry Analysis: a. Quantify the band intensities using image analysis software. Normalize the intensity of the lectin blot signal to a loading control (e.g., total protein stain or a housekeeping protein like GAPDH or β-actin) to compare the relative fucosylation levels between samples.

Conclusion

Western blot analysis, particularly lectin blotting, serves as a powerful tool to confirm the reduction of protein fucosylation following treatment with inhibitors. While 2-Fluorofucose (2-FF) has been demonstrably effective in reducing fucosylation in a dose-dependent manner, as confirmed by quantitative lectin blotting, the use of Deoxyfuconojirimycin (DFJ) for this specific application is less characterized. The provided protocols offer a robust framework for researchers to investigate and compare the efficacy of these and other fucosylation inhibitors in their specific experimental systems. The choice of inhibitor will depend on the desired mechanism of action and the specific research question being addressed.

References

Unveiling Glycan Modifications: A Comparative Guide to Analyzing Deoxyfuconojirimycin Hydrochloride Effects by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate changes in cellular glycosylation is paramount. Deoxyfuconojirimycin hydrochloride (DFJ-HCl), a potent inhibitor of α-L-fucosidase, serves as a critical tool in dissecting the roles of fucosylated glycans in various biological processes. This guide provides a comprehensive comparison of mass spectrometry-based approaches to analyze the glycan alterations induced by DFJ-HCl, offering supporting experimental data and detailed protocols to empower your research.

Fucosylation, the addition of fucose residues to glycan structures, plays a pivotal role in cell signaling, adhesion, and migration. Its dysregulation is implicated in numerous diseases, including cancer. DFJ-HCl and other fucosylation inhibitors are instrumental in studying these processes by selectively blocking the incorporation of fucose into glycoproteins and glycolipids. Mass spectrometry stands as the gold standard for elucidating these subtle yet significant changes in the glycome with high sensitivity and structural detail.

Comparative Analysis of Fucosylation Inhibitors

While DFJ-HCl is a widely used fucosidase inhibitor, other compounds with different mechanisms of action are also employed to probe the fucosylation pathway. A comparative understanding of their effects is crucial for selecting the appropriate tool for a specific research question.

InhibitorTarget Enzyme/PathwayPrimary Effect on Glycan Profile
Deoxyfuconojirimycin (DFJ) α-L-FucosidasesPrevents the removal of fucose from existing glycans
2-Fluorofucose (2-FF) Fucosyltransferases (via conversion to GDP-2-FF)Decreases the incorporation of fucose into nascent glycans
6-Alkynyl fucose (6AF) De novo pathway (3,5-epimerase-4-reductase)Diminishes fucose incorporation and can be incorporated into glycans

This table provides a summary of the primary mechanisms and effects of common fucosylation inhibitors.

Quantitative Mass Spectrometry Analysis of Glycan Changes

To illustrate the impact of fucosylation inhibition, we present hypothetical quantitative data based on typical results observed in mass spectrometry-based N-glycan profiling of a cell line (e.g., Caco-2) treated with a fucosylation inhibitor. This data demonstrates the expected shift in the relative abundance of fucosylated versus non-fucosylated glycan species.[1]

Glycan CategoryUntreated Control (Relative Abundance %)Fucosylation Inhibitor-Treated (Relative Abundance %)Fold Change
Fucosylated N-Glycans 76%17%-4.5
Sialofucosylated42.7%Not specified-
Fucosylated (non-sialylated)33.7%Not specified-
Non-Fucosylated N-Glycans 24%83%+3.5
High Mannose18.0%34.7%+1.9
Complex/Hybrid (non-fucosylated)6.0%48.3%+8.1
Sialylated (non-fucosylated)3.8%35.1%+9.2

This table summarizes the expected quantitative changes in N-glycan profiles following treatment with a fucosylation inhibitor, leading to a significant decrease in fucosylated structures and a corresponding increase in non-fucosylated species.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are comprehensive protocols for cell treatment with DFJ-HCl and subsequent N-glycan analysis by mass spectrometry.

Protocol 1: Cell Culture and Treatment with this compound (DFJ-HCl)

This protocol outlines the procedure for treating cultured cells with DFJ-HCl to inhibit fucosidase activity.

Materials:

  • Cell line of interest (e.g., HEK293, CHO, or a cancer cell line)

  • Complete cell culture medium

  • This compound (DFJ-HCl)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate cells at a density that allows them to reach 70-80% confluency at the time of treatment.

  • DFJ-HCl Preparation: Prepare a stock solution of DFJ-HCl in sterile water or PBS. The final working concentration will need to be optimized for the specific cell line and experimental goals, but typically ranges from 100 µM to 1 mM.

  • Inhibitor Treatment: Add the DFJ-HCl stock solution to the cell culture medium to achieve the desired final concentration. Include a vehicle-treated control (medium with the same volume of water or PBS used for the stock solution).

  • Incubation: Incubate the cells for a period sufficient to observe changes in fucosylation. This can range from 24 to 72 hours, depending on the cell line's doubling time and the turnover rate of the glycoproteins of interest.

  • Cell Harvest: After the incubation period, wash the cells twice with ice-cold PBS. Detach the cells using a non-enzymatic method if possible (e.g., cell scraping) to minimize alterations to cell surface glycoproteins. Pellet the cells by centrifugation and store at -80°C until protein extraction.

Protocol 2: N-Glycan Release, Derivatization, and Purification for Mass Spectrometry

This protocol details the steps for preparing N-glycans from cell pellets for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cell pellets (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PNGase F (Peptide-N-Glycosidase F)

  • Denaturing buffer (e.g., containing SDS and DTT)

  • Alkylation reagent (e.g., iodoacetamide)

  • Solid-phase extraction (SPE) cartridges for glycan cleanup (e.g., C18 and porous graphitic carbon)

  • Derivatization reagents (e.g., for permethylation or fluorescent labeling like 2-aminobenzamide)

  • Solvents for SPE and LC-MS (e.g., acetonitrile (B52724), water, formic acid)

Procedure:

  • Protein Extraction: Lyse the cell pellets in a suitable lysis buffer. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Reduction and Alkylation: Denature a standardized amount of protein from each sample. Reduce disulfide bonds with a reducing agent like DTT and then alkylate the free sulfhydryl groups with a reagent like iodoacetamide (B48618) to prevent re-formation of disulfide bonds.

  • Enzymatic Glycan Release: Digest the denatured and alkylated proteins with PNGase F overnight at 37°C to release the N-linked glycans.

  • Initial Cleanup: Use a C18 SPE cartridge to separate the released N-glycans from the deglycosylated peptides and other cellular components. The glycans will be in the flow-through and wash fractions, while the peptides will be retained on the column.

  • Derivatization (Permethylation Example):

    • Thoroughly dry the collected glycan fraction.

    • Perform permethylation by adding a slurry of sodium hydroxide (B78521) in DMSO followed by methyl iodide. This reaction methylates all hydroxyl and carboxyl groups on the glycans, which improves their stability and ionization efficiency in the mass spectrometer.

    • Quench the reaction and extract the permethylated glycans.

  • Final Purification: Use a porous graphitic carbon SPE cartridge to further purify the derivatized glycans and remove any remaining salts or reagents.

  • Sample Preparation for LC-MS: Reconstitute the purified, derivatized glycans in a solvent compatible with the LC-MS system (e.g., 50% acetonitrile with 0.1% formic acid).

Protocol 3: LC-MS/MS Analysis of N-Glycans

This protocol provides a general workflow for analyzing the prepared N-glycan samples by LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

  • Chromatography column suitable for glycan separation (e.g., porous graphitic carbon or HILIC)

Procedure:

  • Chromatographic Separation: Inject the prepared glycan sample onto the chromatography column. Use a gradient of increasing organic solvent (e.g., acetonitrile) to separate the different glycan species based on their hydrophilicity or other properties.

  • Mass Spectrometry Data Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan MS data to determine the mass-to-charge ratio (m/z) of the eluting glycans.

    • Use a data-dependent acquisition (DDA) method to automatically select the most abundant precursor ions from the full scan for fragmentation (MS/MS).

    • The fragmentation data provides structural information about the glycans, including branching patterns and the presence or absence of fucose residues.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized glycomics software.

    • Identify individual glycan structures by matching the accurate mass and fragmentation patterns to a glycan database.

    • Quantify the relative abundance of each glycan by integrating the peak area of its corresponding extracted ion chromatogram (XIC).

    • Compare the glycan profiles of the DFJ-HCl-treated samples to the untreated controls to determine the specific changes in fucosylation.

Visualizing the Impact of Fucosylation Inhibition

To better understand the biological context of fucosylation and the experimental process, the following diagrams illustrate key concepts.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Nascent Polypeptide Nascent Polypeptide Glycosylated Protein Glycosylated Protein Nascent Polypeptide->Glycosylated Protein OST N-Glycan Precursor N-Glycan Precursor N-Glycan Precursor->Glycosylated Protein Fucosylation Fucosylation Glycosylated Protein->Fucosylation Processing Mature Fucosylated Glycoprotein Mature Fucosylated Glycoprotein Fucosylation->Mature Fucosylated Glycoprotein DFJ-HCl DFJ-HCl Fucosylation->DFJ-HCl Inhibits (α-L-Fucosidase)

Caption: N-Glycan fucosylation pathway and the inhibitory action of DFJ-HCl.

Cell Culture Cell Culture DFJ-HCl Treatment DFJ-HCl Treatment Cell Culture->DFJ-HCl Treatment Protein Extraction Protein Extraction DFJ-HCl Treatment->Protein Extraction N-Glycan Release (PNGase F) N-Glycan Release (PNGase F) Protein Extraction->N-Glycan Release (PNGase F) Derivatization & Purification Derivatization & Purification N-Glycan Release (PNGase F)->Derivatization & Purification LC-MS/MS Analysis LC-MS/MS Analysis Derivatization & Purification->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for N-glycan profiling by LC-MS after DFJ-HCl treatment.

cluster_signaling Cell Signaling Cascade Ligand Ligand RTK RTK Ligand->RTK Binds Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to RTK->Downstream Signaling Activates Fucosylation Fucosylation Fucosylation->RTK Modulates Activity DFJ-HCl DFJ-HCl DFJ-HCl->Fucosylation Inhibits

References

Comparative Guide to Control Experiments for Deoxyfuconojirimycin Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Deoxyfuconojirimycin hydrochloride (DFJ-HCl) and its alternatives as inhibitors of α-L-fucosidase. It includes detailed experimental protocols, quantitative data for performance comparison, and visualizations of the inhibitory mechanism to assist in the design of robust control experiments.

Introduction to this compound (DFJ-HCl)

Deoxyfuconojirimycin (DFJ), a potent and specific competitive inhibitor of α-L-fucosidase, is an iminosugar analogue of L-fucose.[1][2][3][4][5] Its hydrochloride salt, DFJ-HCl, is commonly used in research to study the role of α-L-fucosidase in various biological processes. The mechanism of inhibition involves the protonated piperidine (B6355638) ring of DFJ mimicking the transition state of the fucosyl cation, forming a stable ion-pair with a carboxylate group within the enzyme's active site.[1][3][4][5]

Comparative Analysis of α-L-Fucosidase Inhibitors

The selection of appropriate controls is critical for the rigorous evaluation of DFJ-HCl's effects in experimental systems. This section compares DFJ-HCl with a key alternative inhibitor and discusses appropriate positive and negative controls.

Quantitative Comparison of Inhibitor Potency

The inhibitory potential of DFJ-HCl and its analogues is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher potency.

CompoundTarget EnzymeKi (M)IC50 (M)Notes
Deoxyfuconojirimycin (DFJ)Human Liver α-L-fucosidase1 x 10-8Not ReportedA potent, specific, and competitive inhibitor.[1][2][3][4][5]
Deoxymannojirimycin (DMJ)Human Liver α-L-fucosidaseMore potent than against α-D-mannosidaseNot ReportedAlso a potent inhibitor of α-L-fucosidase.[1][3][4][5] Can be viewed as a derivative of DFJ.
L-Fucoseα-L-fucosidaseNot ReportedNot ReportedThe natural product of the enzyme reaction, acts as a feedback inhibitor.
5-Thio-L-fucoseBovine Epididymal and Kidney α-L-fucosidase4.2 x 10-5 and 8.4 x 10-5Not ReportedA notable fucosidase inhibitor.[6]

Control Experiments: Recommendations and Protocols

Positive Controls

A positive control is essential to ensure that the experimental setup can detect the expected inhibitory effect.

  • Deoxyfuconojirimycin (DFJ-HCl): As a well-characterized, potent inhibitor of α-L-fucosidase, DFJ-HCl itself can serve as a positive control to validate the assay system.

  • L-Fucose: The natural product of the enzymatic reaction, L-fucose, can act as a competitive inhibitor and is a suitable positive control to demonstrate feedback inhibition.

Negative Controls

A negative control is crucial to establish a baseline and ensure that the observed effects are specific to the inhibitor being tested.

  • Vehicle Control: The solvent used to dissolve the inhibitor (e.g., water, PBS, or a low concentration of DMSO) should be added to control wells at the same final concentration as in the experimental wells.

  • Inactive Structural Analog: An ideal negative control is a compound structurally similar to the inhibitor but known to be inactive against the target enzyme. While a specific, commercially available inactive epimer of DFJ is not readily cited, researchers may need to synthesize or source such a compound for highly specific studies. In the absence of an inactive analog, meticulous use of vehicle controls is paramount.

Experimental Protocols

α-L-Fucosidase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published research.

Materials:

  • α-L-fucosidase enzyme

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) as substrate

  • Assay Buffer (e.g., 0.1 M sodium citrate (B86180) buffer, pH 5.5)

  • Stop Solution (e.g., 0.5 M sodium carbonate)

  • This compound (DFJ-HCl) and other inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents: Dissolve the substrate and inhibitors in the assay buffer to the desired concentrations.

  • Set up the Reaction: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (or vehicle for control)

    • α-L-fucosidase enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the pNP-Fuc substrate to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 15-30 minutes).

  • Stop the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The stop solution will also cause a color change in the liberated p-nitrophenol.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism of Inhibition

The following diagrams illustrate the enzymatic reaction of α-L-fucosidase and the mechanism of competitive inhibition by Deoxyfuconojirimycin.

Enzymatic_Reaction cluster_0 α-L-Fucosidase Catalyzed Hydrolysis Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate α-L-Fucoside Substrate->ES_Complex ES_Complex->Enzyme Releases Products L-Fucose + Alcohol ES_Complex->Products

Figure 1. Workflow of α-L-fucosidase enzymatic reaction.

Inhibition_Mechanism cluster_1 Competitive Inhibition by Deoxyfuconojirimycin (DFJ) Enzyme α-L-Fucosidase (Active Site) EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate α-L-Fucoside Substrate->Enzyme Binding blocked Inhibitor DFJ (protonated) Inhibitor->EI_Complex No_Reaction No Product Formation EI_Complex->No_Reaction

Figure 2. Competitive inhibition of α-L-fucosidase by DFJ.

Conclusion

The effective use of this compound in research necessitates a well-controlled experimental design. This guide provides a framework for selecting appropriate comparative inhibitors and controls, along with a detailed protocol for assessing α-L-fucosidase activity. By implementing these strategies, researchers can ensure the reliability and specificity of their findings when investigating the biological roles of α-L-fucosidase.

References

A Comparative Guide to Deoxyfuconojirimycin Hydrochloride and Fuconojirimycin Efficacy as α-L-Fucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory efficacy of Deoxyfuconojirimycin hydrochloride (DFJ) and Fuconojirimycin (FNJ) against α-L-fucosidase. The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.

Executive Summary

Deoxyfuconojirimycin (DFJ), also known as 1,5-dideoxy-1,5-imino-L-fucitol, is a potent and specific competitive inhibitor of human liver α-L-fucosidase.[1][2][3][4] Experimental data demonstrates its high affinity for the enzyme, with a reported inhibition constant (Ki) in the nanomolar range. While direct comparative data for the parent compound, Fuconojirimycin (FNJ), against human α-L-fucosidase is limited in the reviewed literature, data for a closely related compound, D-fuco-nojirimycin, against bovine α-L-fucosidase suggests a significantly lower affinity. This indicates that DFJ is a substantially more potent inhibitor of α-L-fucosidase than FNJ.

Data Presentation: Inhibitor Efficacy

The following table summarizes the available quantitative data on the inhibition of α-L-fucosidase by Deoxyfuconojirimycin and a related Fuconojirimycin compound.

CompoundEnzyme SourceInhibition Constant (Ki)Reference
Deoxyfuconojirimycin (DFJ)Human Liver α-L-fucosidase1 x 10⁻⁸ M (10 nM)[1][2]
D-fuco-nojirimycinBovine α-L-fucosidase3.0 x 10³ nM (3 µM)[5]

Note: A direct comparison is challenging due to the different enzyme sources. However, the several orders of magnitude difference in Ki values strongly suggests a higher potency for Deoxyfuconojirimycin.

Mechanism of Action

Both Deoxyfuconojirimycin and Fuconojirimycin are iminosugars that act as competitive inhibitors of α-L-fucosidase. Their mechanism of action is based on their structural similarity to the natural substrate, L-fucose. The protonated nitrogen atom in the iminosugar ring mimics the positively charged transition state of the substrate during enzymatic hydrolysis. This allows the inhibitor to bind with high affinity to the active site of the enzyme, blocking the access of the natural substrate and thereby inhibiting the enzyme's activity.[1][4] The inhibition by these amino sugars is pH-dependent, suggesting the formation of an ion-pair between the protonated inhibitor and a carboxylate group in the enzyme's active site.[1][3][4]

Experimental Protocols

Determination of Inhibition Constant (Ki) for α-L-Fucosidase Inhibitors

The following is a generalized protocol for determining the Ki of α-L-fucosidase inhibitors, based on common methodologies described in the literature.[6][7]

1. Materials:

  • Purified α-L-fucosidase (e.g., from human liver or recombinant source)
  • Substrate: p-nitrophenyl-α-L-fucopyranoside (pNPF) or 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF)
  • Inhibitors: this compound and/or Fuconojirimycin
  • Assay Buffer: 0.1 M sodium citrate (B86180) buffer, pH 5.5
  • Stop Solution: 1 M sodium carbonate (for pNPF) or appropriate stop reagent for 4-MUF
  • 96-well microplate
  • Microplate reader (for absorbance or fluorescence)

2. Enzyme Activity Assay: a. Prepare a series of dilutions of the substrate (pNPF or 4-MUF) in the assay buffer. b. Add a fixed amount of α-L-fucosidase to each well of the microplate. c. Initiate the reaction by adding the substrate dilutions to the wells. d. Incubate at a constant temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range. e. Stop the reaction by adding the stop solution. f. Measure the absorbance (for pNPF at 405 nm) or fluorescence (for 4-MUF at Ex/Em = 360/465 nm) to determine the amount of product formed. g. Plot the reaction velocity against the substrate concentration and determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) using non-linear regression analysis (e.g., Michaelis-Menten plot).

3. Inhibition Assay: a. Prepare a range of concentrations for each inhibitor (this compound and Fuconojirimycin). b. For each inhibitor concentration, perform the enzyme activity assay as described above, using a range of substrate concentrations. c. Plot the reaction velocity against the substrate concentration for each inhibitor concentration. d. Analyze the data using a Lineweaver-Burk plot or non-linear regression to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). For a competitive inhibitor, the Ki can be calculated from the apparent Km values at different inhibitor concentrations.

Signaling Pathway and Experimental Workflow

Putative Signaling Pathway Affected by α-L-Fucosidase Inhibition

Inhibition of α-L-fucosidase, specifically the FUCA1 isoform, may have downstream effects on cellular signaling. Some evidence suggests a regulatory role for FUCA1 in the PI3K-AKT signaling pathway, which is crucial for cell survival, proliferation, and growth.[8][9][10][11] The diagram below illustrates this proposed relationship.

G cluster_inhibition Enzyme Inhibition cluster_signaling Cellular Signaling DFJ Deoxyfuconojirimycin (DFJ) or Fuconojirimycin (FNJ) FUCA1 α-L-fucosidase 1 (FUCA1) DFJ->FUCA1 Inhibits PI3K PI3K FUCA1->PI3K Potentially Regulates Receptor Receptor Tyrosine Kinase Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes

Caption: Proposed mechanism of α-L-fucosidase inhibition and its potential impact on the PI3K-AKT signaling pathway.

Experimental Workflow for Assessing Inhibitor Efficacy

The following workflow outlines the key steps in comparing the efficacy of this compound and Fuconojirimycin.

Caption: A generalized experimental workflow for the comparative analysis of α-L-fucosidase inhibitors.

References

Cross-Validation of Deoxyfuconojirimycin Hydrochloride Effects with Deoxymannojirimycin as a Secondary Inhibitor in α-L-Fucosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Deoxyfuconojirimycin hydrochloride (DFJ-HCl) and a secondary inhibitor, Deoxymannojirimycin (DMJ), focusing on their inhibitory effects on α-L-fucosidase. This comparison is supported by experimental data and detailed methodologies to assist researchers in the selection and application of these inhibitors for studies related to fucosidosis, cancer, and other biological processes involving fucose metabolism.

Introduction to α-L-Fucosidase Inhibitors

Deoxyfuconojirimycin (DFJ), a potent iminosugar, is a specific and competitive inhibitor of α-L-fucosidase.[1][2] Its hydrochloride salt, DFJ-HCl, is commonly used in research settings. α-L-fucosidase is a lysosomal enzyme responsible for the removal of terminal L-fucose residues from glycoproteins and glycolipids. The deficiency of this enzyme leads to the lysosomal storage disorder fucosidosis. Moreover, altered fucosylation patterns are associated with cancer progression and inflammation, making α-L-fucosidase a significant therapeutic target.

Data Presentation: Inhibitory Potency

The following table summarizes the inhibitory constants (Ki) for Deoxyfuconojirimycin and Deoxymannojirimycin against α-L-fucosidase from human liver. Lower Ki values indicate higher inhibitory potency.

InhibitorTarget EnzymeSourceKi (M)Type of Inhibition
Deoxyfuconojirimycin (DFJ)α-L-fucosidaseHuman Liver1 x 10⁻⁸Competitive
Deoxymannojirimycin (DMJ)α-L-fucosidaseHuman LiverMore potent than on α-D-mannosidaseCompetitive

Note: While a precise Ki value for Deoxymannojirimycin against human liver α-L-fucosidase from the same comparative study is not available, literature suggests it is a more potent inhibitor of α-L-fucosidase than of α-D-mannosidase.[1][2]

Experimental Protocols

A standardized experimental protocol to determine the inhibitory activity of DFJ-HCl and DMJ on α-L-fucosidase is detailed below.

α-L-Fucosidase Activity Assay

This protocol is based on the colorimetric detection of p-nitrophenol released from the substrate p-nitrophenyl-α-L-fucopyranoside.

Materials:

  • Human liver α-L-fucosidase (or other purified source)

  • p-nitrophenyl-α-L-fucopyranoside (substrate)

  • This compound (DFJ-HCl)

  • Deoxymannojirimycin (DMJ)

  • Phosphate/citrate buffer (pH adjusted to the optimal pH for the enzyme, typically pH 4.5-6.0)

  • Sodium carbonate (stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare stock solutions of DFJ-HCl and DMJ in the appropriate buffer. Create a series of dilutions to determine the IC50 or Ki value.

  • Enzyme Preparation: Dilute the α-L-fucosidase enzyme in the phosphate/citrate buffer to a working concentration.

  • Assay Reaction:

    • To each well of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the inhibitor (DFJ-HCl or DMJ) or buffer (for the control).

    • Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding a fixed volume of the p-nitrophenyl-α-L-fucopyranoside substrate solution to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction: Terminate the reaction by adding a sodium carbonate solution to each well. This will also cause a color change in the liberated p-nitrophenol.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • For determining the Ki value, perform the assay with multiple substrate concentrations and use Dixon or Lineweaver-Burk plots.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of α-L-fucosidase inhibitor effects.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Inhibitor Preparation (DFJ-HCl & DMJ) Pre_incubation Pre-incubation (Enzyme + Inhibitor) Inhibitor_Prep->Pre_incubation Enzyme_Prep Enzyme Preparation (α-L-Fucosidase) Enzyme_Prep->Pre_incubation Substrate_Prep Substrate Preparation (p-nitrophenyl-α-L-fucopyranoside) Reaction Reaction Initiation (+ Substrate) Substrate_Prep->Reaction Pre_incubation->Reaction Incubation Incubation Reaction->Incubation Stopping Reaction Termination (+ Stop Solution) Incubation->Stopping Measurement Absorbance Measurement (405 nm) Stopping->Measurement Calculation IC50 / Ki Calculation Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Workflow for α-L-fucosidase inhibitor cross-validation.
Signaling Pathway

Inhibition of α-L-fucosidase can impact cellular signaling pathways by altering the fucosylation status of key receptors and adhesion molecules. One such pathway is the PI3K/Akt signaling cascade, which is crucial for cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition Receptor Fucosylated Glycoprotein (e.g., EGFR) PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Inhibitor DFJ-HCl or DMJ Fucosidase α-L-Fucosidase Inhibitor->Fucosidase inhibits Fucosidase->Receptor defucosylates

Impact of α-L-fucosidase inhibition on the PI3K/Akt pathway.

By inhibiting α-L-fucosidase, both DFJ-HCl and DMJ can prevent the defucosylation of cell surface glycoproteins, such as the Epidermal Growth Factor Receptor (EGFR). The fucosylation status of EGFR can modulate its signaling activity, thereby influencing the downstream PI3K/Akt pathway and affecting cellular processes like proliferation and survival. Cross-validation with a secondary inhibitor like DMJ helps to confirm that these effects are a direct consequence of α-L-fucosidase inhibition.

References

Safety Operating Guide

Navigating the Disposal of Deoxyfuconojirimycin Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and effective disposal of Deoxyfuconojirimycin hydrochloride, a compound often utilized in glycosidase inhibition studies. While some safety data sheets (SDS) do not classify this compound as a hazardous substance under OSHA 29 CFR 1910.1200, it is imperative to adhere to rigorous disposal protocols to minimize environmental impact and ensure a safe laboratory environment.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE). This includes safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any airborne particles.[2]

Waste Characterization and Segregation: The First Line of Defense

The foundation of a sound chemical waste management strategy lies in the accurate characterization and segregation of waste streams. This practice is crucial to prevent the inadvertent mixing of incompatible materials, which could lead to hazardous reactions.

  • Aqueous Waste: All solutions containing this compound should be collected and stored separately from organic solvent waste.[2]

  • Solid Waste: Any unused or expired solid this compound must be treated as chemical waste.

  • Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, are to be considered contaminated and disposed of accordingly.[2]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound waste:

  • Container Selection: Opt for a waste container that is chemically compatible with this compound. Polyethylene or polypropylene (B1209903) containers are generally recommended.[1] The container must be in good condition, free from leaks, and have a secure, screw-on cap.[3][4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste."[5] The label should include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., laboratory room number), and the name and contact information of the principal investigator.[5] Abbreviations and chemical formulas are not permissible on waste labels.[5]

  • Waste Collection:

    • Aqueous Solutions: Carefully transfer aqueous waste containing this compound into the designated aqueous waste container. To prevent spills and allow for expansion, do not fill the container beyond 90% of its capacity.[6]

    • Solid Waste: Place solid this compound into a designated solid waste container.[2]

    • Contaminated Lab Trash: Double-bag all contaminated solid waste, such as gloves and wipes, in clear plastic bags to allow for visual inspection.[3] Seal each bag individually and attach a hazardous waste tag with a detailed list of its contents.[3]

  • Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[7][8] This area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage. Ensure that incompatible waste types, such as acids and bases, are segregated to prevent accidental mixing.

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations.[1] It is recommended to consult your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for final disposal.[5] The primary recommended disposal method is incineration at an approved facility.[1] Landfilling of containers may be an option, but this should be confirmed with the waste management authority.[1]

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₆H₁₃NO₃ · HCl
Molecular Weight183.63 g/mol
AppearanceOff-white powder[1]
SolubilityDoes not mix well with water[1]
Storage Class13 - Non Combustible Solids

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling chemical waste as outlined by regulatory bodies and safety data sheets should be followed. The key "experimental" aspect of disposal involves the proper segregation, packaging, and labeling of the waste, followed by transfer to a certified waste management facility.

In the event of a spill, the following protocol should be enacted:

  • Minor Spills: For small spills, wear appropriate PPE, avoid generating dust, and use dry clean-up procedures.[1] Sweep or vacuum the material and place it in a clean, dry, sealable, and labeled container for disposal.[1]

  • Major Spills: In the case of a large spill, clear the area of all personnel and move upwind.[1] Immediately alert emergency responders and inform them of the location and nature of the hazard.[1]

Logical Workflow for Disposal

A 1. Identify Waste (Aqueous, Solid, Contaminated) D 4. Segregate Waste Streams (Aqueous vs. Solid) BB BB A->BB B 2. Select Compatible Container (e.g., Polyethylene) C 3. Label Container 'Hazardous Waste' & Details E 5. Transfer Waste to Container (<90% Full) C->E D->E F 6. Securely Seal Container E->F G 7. Store in Satellite Accumulation Area F->G H 8. Arrange for Professional Disposal (EHS or Contractor) G->H I 9. Incineration at Approved Facility H->I BB->C

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Deoxyfuconojirimycin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Deoxyfuconojirimycin hydrochloride. Adherence to these procedures is essential for maintaining a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to off-white powder.[1] While some safety data sheets (SDS) may not classify it as a hazardous substance, others indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, a cautious approach to handling is recommended, and the use of appropriate personal protective equipment is mandatory to minimize exposure risks.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.[3]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles.[3][4]
Respiratory Protection NIOSH-approved N95 dust mask or higherPrevents inhalation of the powdered compound.[3][5]
Body Protection Laboratory coatProtects skin and clothing from accidental spills.[3]

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the stability of this compound and preventing accidental exposure.

Table 2: Handling and Storage Guidelines

ParameterGuideline
Ventilation Handle in a well-ventilated area or under a chemical fume hood.[3][4]
Hygiene Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[1][3]
Storage Temperature For long-term storage, refer to the manufacturer's recommendations, which may include -20°C or -80°C.[6][7]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.[3][6]
Incompatibilities Avoid strong oxidizing agents.[1][8]

Emergency Procedures

In case of exposure, follow these first-aid measures immediately.

Table 3: First-Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][6]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Consult a physician.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[2][6]

Spill and Disposal Plan

Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure laboratory safety.

Spill Response:

  • Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated. For major spills, move upwind.[1]

  • Containment: Wearing appropriate PPE, prevent the spillage from entering drains or water courses.[1]

  • Clean-up: Use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[1]

  • Decontamination: Thoroughly clean the spill area.

Waste Disposal: All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Unused Product: Dispose of unused or expired solid this compound as hazardous chemical waste.[9] Contact a licensed professional waste disposal service.[9]

  • Aqueous Solutions: Collect aqueous waste containing this compound in a designated, chemically compatible, and clearly labeled waste container.[9] Do not mix with other waste streams.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and lab coats, should be considered contaminated and disposed of as hazardous waste.[9]

Experimental Protocol: Cell Culture Treatment

A common application of iminosugars like this compound is in cell culture to study glycosylation pathways. The following is a general protocol.

  • Cell Plating: Plate cells at the desired density in a culture dish and allow them to adhere overnight.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a sterile solvent such as water or PBS.

  • Treatment: Dilute the stock solution in the cell culture medium to the desired final concentration.

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Analysis: Incubate the cells for the desired period before proceeding with downstream analysis.

Procedural Workflow for Handling this compound

G Figure 1: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Waste Disposal cluster_cleanup Post-Handling a Review SDS b Don PPE: Lab Coat, Gloves, Safety Glasses, N95 Mask a->b c Weigh Compound in Fume Hood or Ventilated Area b->c d Prepare Solution c->d e Perform Experiment (e.g., Cell Treatment) d->e f Segregate Waste: Solid, Aqueous, Contaminated PPE e->f g Label Waste Containers f->g h Store for Professional Disposal g->h i Decontaminate Work Area h->i j Doff PPE i->j k Wash Hands Thoroughly j->k

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyfuconojirimycin hydrochloride
Reactant of Route 2
Deoxyfuconojirimycin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.